2-Methyl-2H-indazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
2-methylindazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-6-7(10-11)3-2-4-8(6)14(9,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJXULOIFQMBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277021 | |
| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-73-0 | |
| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301277021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 2-Methyl-2H-indazole-4-sulfonyl chloride
CAS Number: 1363381-73-0 Molecular Formula: C₈H₇ClN₂O₂S Molecular Weight: 230.67 g/mol
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to the development of a multitude of therapeutic agents.[1][2] Its unique electronic properties and conformational rigidity make it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets. Within this important class of compounds, 2-Methyl-2H-indazole-4-sulfonyl chloride stands out as a key intermediate, offering a reactive handle for the introduction of the indazole moiety into a diverse range of molecular architectures. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the chemical properties, synthesis, and applications of this versatile building block, with a focus on its role in the synthesis of novel drug candidates.
Physicochemical Properties and Structural Elucidation
2-Methyl-2H-indazole-4-sulfonyl chloride is a crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 1363381-73-0[3][4] |
| Molecular Formula | C₈H₇ClN₂O₂S[4] |
| Molecular Weight | 230.67 g/mol [4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Reacts with protic solvents like water and alcohols. |
The structural identity of 2-Methyl-2H-indazole-4-sulfonyl chloride is defined by the presence of a methyl group at the N2 position of the indazole ring and a sulfonyl chloride group at the C4 position.
Caption: Chemical structure of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Synthesis and Mechanistic Considerations
The synthesis of 2-Methyl-2H-indazole-4-sulfonyl chloride can be approached through several strategic routes, primarily involving the formation of the 2-methyl-2H-indazole core followed by the introduction of the sulfonyl chloride functionality.
A plausible and efficient synthetic pathway commences with the methylation of a suitable indazole precursor, followed by chlorosulfonation.
Caption: A typical drug discovery workflow utilizing 2-Methyl-2H-indazole-4-sulfonyl chloride.
Detailed Experimental Protocols
The following is a representative protocol for the synthesis of a sulfonamide derivative from 2-Methyl-2H-indazole-4-sulfonyl chloride.
Synthesis of N-benzyl-2-methyl-2H-indazole-4-sulfonamide
Materials:
-
2-Methyl-2H-indazole-4-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of 2-Methyl-2H-indazole-4-sulfonyl chloride in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add a solution of benzylamine in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-2-methyl-2H-indazole-4-sulfonamide.
Safety Precautions:
-
2-Methyl-2H-indazole-4-sulfonyl chloride is corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood.
-
Triethylamine is a flammable and corrosive liquid. Handle with care.
Analytical Characterization
The structural integrity and purity of 2-Methyl-2H-indazole-4-sulfonyl chloride and its derivatives are confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the 2-methyl-2H-indazole core and the sulfonyl chloride moiety. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The presence of the sulfonyl group is indicated by strong characteristic absorption bands for the S=O stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.
While a publicly available, verified spectrum for 2-Methyl-2H-indazole-4-sulfonyl chloride is not readily accessible, commercial suppliers may provide analytical data upon request. [3]
Conclusion: A Key Enabler in Drug Discovery
2-Methyl-2H-indazole-4-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its straightforward reactivity and the biological significance of the indazole scaffold make it a powerful tool for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, equipping researchers and drug development professionals with the knowledge to effectively utilize this important chemical intermediate in their pursuit of new medicines.
References
- Gaikwad, D. D., et al. (2015). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 5(28), 21635-21655.
- Google Patents. (2019). Therapeutic indazoles. WO2019046467A1.
- Google Patents. (1970). Indazole-5-sulfonamides. US3541110A.
- Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(21), 8431-8446.
- MDPI. (2022).
-
Organic Chemistry Portal. (2022). 2H-Indazole synthesis. Available from: [Link]
-
PubChem. 2-methyl-2h-indazole-3-sulfonyl chloride. Available from: [Link]
- PubMed. (2020). Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3699-3708.
- Semeraro, T., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
Sources
An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-2H-indazole-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Methyl-2H-indazole-4-sulfonyl chloride (CAS No. 1363381-73-0). As a key intermediate in medicinal chemistry and drug development, the unambiguous structural confirmation of this compound is paramount. While experimentally derived spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic analysis and data from analogous structures, serves as an expert guide for researchers. It details predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explains the rationale behind these predictions, and provides standardized protocols for data acquisition and analysis.
Introduction and Molecular Structure
2-Methyl-2H-indazole-4-sulfonyl chloride is a heterocyclic compound of significant interest in the synthesis of novel therapeutic agents. The indazole core is a well-established scaffold in medicinal chemistry, and the addition of a sulfonyl chloride group at the 4-position provides a reactive handle for the creation of diverse sulfonamide libraries, a class of compounds known for a wide range of biological activities.
The structural integrity and purity of this intermediate are critical for the successful synthesis of downstream targets. Therefore, a thorough understanding of its spectroscopic signature is essential for quality control and reaction monitoring.
Molecular Structure
The chemical structure of 2-Methyl-2H-indazole-4-sulfonyl chloride is presented below, with atoms numbered for clarity in spectroscopic assignments.
Caption: Molecular structure of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-2H-indazole-4-sulfonyl chloride in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The use of an internal standard such as tetramethylsilane (TMS) at 0 ppm is recommended.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons and the three protons of the N-methyl group. The sulfonyl chloride group is strongly electron-withdrawing, which will significantly deshield the proton at the C5 position.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ 8.2 - 8.4 | d | ~ 8.0 | H-5 | Strongly deshielded by the adjacent electron-withdrawing SO₂Cl group. |
| ~ 7.8 - 8.0 | s | - | H-3 | Singlet, typical for the H-3 proton in 2H-indazoles. |
| ~ 7.6 - 7.8 | t | ~ 8.0 | H-6 | Triplet due to coupling with H-5 and H-7. |
| ~ 7.5 - 7.7 | d | ~ 8.0 | H-7 | Doublet due to coupling with H-6. |
| ~ 4.2 - 4.4 | s | - | N-CH₃ (H-8) | Singlet, deshielded by the adjacent nitrogen atom. |
Note: These are predicted values. Actual chemical shifts may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | C-7a | Part of the heterocyclic ring, adjacent to a nitrogen atom. |
| ~ 145 | C-4 | Carbon directly attached to the electron-withdrawing sulfonyl chloride group. |
| ~ 135 | C-3a | Bridgehead carbon of the indazole ring. |
| ~ 130 | C-6 | Aromatic carbon in the benzene portion of the indazole. |
| ~ 125 | C-3 | Carbon in the five-membered ring of the indazole. |
| ~ 122 | C-5 | Aromatic carbon adjacent to the sulfonyl chloride-substituted carbon. |
| ~ 118 | C-7 | Aromatic carbon in the benzene portion of the indazole. |
| ~ 35 - 40 | N-CH₃ (C-8) | Aliphatic carbon of the N-methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands
The IR spectrum of 2-Methyl-2H-indazole-4-sulfonyl chloride is expected to be dominated by strong absorptions from the sulfonyl chloride group.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |
| 2980 - 2880 | C-H stretch (aliphatic, -CH₃) | Medium to Weak |
| 1620 - 1580 | C=C stretch (aromatic ring) | Medium |
| 1500 - 1450 | C=N stretch (indazole ring) | Medium |
| 1380 - 1360 | SO₂ asymmetric stretch | Strong |
| 1190 - 1170 | SO₂ symmetric stretch | Strong |
| 800 - 750 | C-H bend (aromatic) | Strong |
| 600 - 500 | S-Cl stretch | Strong |
The presence of two very strong bands in the regions of 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹ is highly characteristic of the sulfonyl group and serves as a key diagnostic feature for this class of compounds.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural elucidation.
-
Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The molecular weight of 2-Methyl-2H-indazole-4-sulfonyl chloride (C₈H₇ClN₂O₂S) is 230.67 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 230. An isotope peak at m/z 232, with an intensity of approximately one-third of the M⁺ peak, is expected due to the presence of the ³⁷Cl isotope.
Key fragmentation pathways are likely to involve the loss of the sulfonyl chloride group or parts of it.
Caption: Predicted major fragmentation pathways for 2-Methyl-2H-indazole-4-sulfonyl chloride in EI-MS.
-
Loss of Cl: A peak at m/z 195 corresponding to the loss of the chlorine radical.
-
Loss of SO₂: A significant peak corresponding to the loss of sulfur dioxide (64 Da) to give an ion at m/z 166/168. The elimination of SO₂ is a common fragmentation pathway for aromatic sulfonyl compounds.[3][4]
-
Loss of SO₂Cl: Cleavage of the C-S bond would result in the 2-methyl-2H-indazolyl cation at m/z 131.
-
Further Fragmentation: The fragment at m/z 131 could undergo further fragmentation, for instance, by loss of a methyl radical to give an ion at m/z 116, or rearrangement and loss of other small molecules.
Integrated Workflow for Synthesis and Characterization
A robust workflow is essential to ensure the identity and purity of 2-Methyl-2H-indazole-4-sulfonyl chloride for its use in further synthetic steps.
Caption: General workflow for the synthesis and spectroscopic characterization of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Conclusion
This technical guide provides a detailed predictive analysis of the key spectroscopic data for 2-Methyl-2H-indazole-4-sulfonyl chloride. The combination of ¹H and ¹³C NMR, IR, and MS provides a powerful and orthogonal set of techniques for the unambiguous confirmation of its molecular structure. The predicted data herein serves as a reliable reference for researchers and scientists working with this important synthetic intermediate, enabling confident identification and quality assessment in drug discovery and development endeavors.
References
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link][1]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link][2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138364, 2-Methyl-2H-indazole. Retrieved from [Link][6]
-
Perreault, H., & Kaltner, H. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 368–378. [Link][3]
-
ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link][4]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Elucidating the Structure of a Key Synthetic Intermediate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-2H-indazole-4-sulfonyl Chloride
2-Methyl-2H-indazole-4-sulfonyl chloride is a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. As a functionalized indazole, it serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. The indazole core is a privileged scaffold found in numerous compounds with therapeutic applications, including oncology and anti-inflammatory agents.[1] The presence of a reactive sulfonyl chloride group at the 4-position, combined with the specific N-2 methylation, provides a unique chemical handle for creating diverse molecular architectures.
Accurate structural confirmation of such intermediates is paramount to the success of any synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-2H-indazole-4-sulfonyl chloride, offering insights into signal assignment, the causal effects of substituents on chemical shifts, and a robust protocol for data acquisition.
Molecular Structure and Electronic Environment
To interpret the NMR spectra of 2-Methyl-2H-indazole-4-sulfonyl chloride, one must first consider the influence of its constituent parts on the electronic environment of each nucleus.
-
2H-Indazole Core: The bicyclic aromatic system dictates the general chemical shift regions for the ring protons and carbons. The N2-methylation is a critical feature, distinguishing it from the thermodynamically more stable 1H-indazole tautomer. This substitution pattern significantly alters the electronic distribution within the ring system.[2]
-
N-Methyl Group (N-CH₃): This group introduces an aliphatic proton and carbon signal. Its placement at the N2 position influences the chemical shifts of the adjacent C3 proton and the C7a carbon.
-
4-Sulfonyl Chloride Group (-SO₂Cl): This is a potent electron-withdrawing group. Its presence causes a strong deshielding effect (a downfield shift in the NMR spectrum) on the nuclei in its proximity, particularly the proton at C5 and the carbon at C4.
Below is a diagram of the molecule with the standard numbering system used for interpretation.
Caption: Molecular structure of 2-Methyl-2H-indazole-4-sulfonyl chloride.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values. For 2-Methyl-2H-indazole-4-sulfonyl chloride, we expect five distinct signals.
Table 1: Predicted ¹H NMR Signal Assignments (Predicted for CDCl₃ solvent)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H3 | 8.30 - 8.45 | Singlet (s) | N/A | This proton is on the five-membered ring, adjacent to two nitrogen atoms, resulting in a downfield shift. It appears as a singlet as it has no adjacent protons.[3] |
| H5 | 8.15 - 8.30 | Doublet (d) | J = 7.0 - 8.0 Hz | This proton is in the peri-position to the strongly electron-withdrawing -SO₂Cl group, causing significant deshielding and the most downfield shift among the benzene ring protons. It is split by the adjacent H6. |
| H7 | 7.80 - 7.95 | Doublet (d) | J = 8.0 - 9.0 Hz | H7 is ortho to N1 and is part of the aromatic six-membered ring. It is split by the adjacent H6. |
| H6 | 7.45 - 7.60 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 7.0 - 8.5 Hz | H6 is coupled to both H5 and H7. If the coupling constants are similar, it will appear as a triplet; otherwise, it will be a doublet of doublets. |
| N-CH₃ | 4.20 - 4.35 | Singlet (s) | N/A | The methyl protons are attached to a nitrogen atom within an aromatic system, shifting them downfield relative to a typical alkyl amine. They appear as a sharp singlet.[4] |
Expert Insights: The precise ordering of the aromatic protons, particularly H5 and H7, can be confirmed using 2D NMR techniques like NOESY, which would show a spatial correlation between the N-CH₃ protons and the H3 proton. The strong deshielding effect of the sulfonyl chloride group is the dominant factor in pushing the H5 signal significantly downfield.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The electron-withdrawing sulfonyl chloride group and the heteroatoms play a major role in determining the chemical shifts.
Table 2: Predicted ¹³C NMR Signal Assignments (Predicted for CDCl₃ solvent)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C4 | 142.0 - 145.0 | This quaternary carbon is directly attached to the highly electronegative sulfonyl chloride group, causing a strong downfield shift. |
| C7a | 149.5 - 151.0 | Quaternary carbon at the fusion of the two rings, adjacent to N1 and N2. The chemical shifts of bridgehead carbons in N-substituted indazoles are characteristically downfield.[2] |
| C3a | 122.0 - 124.0 | Quaternary carbon at the ring fusion, adjacent to C3 and C4. |
| C3 | 121.0 - 123.0 | This carbon is part of the five-membered ring and is adjacent to the N2-methyl group. |
| C5 | 130.0 - 132.0 | Aromatic CH carbon. Its downfield shift is influenced by the adjacent C4-SO₂Cl. |
| C6 | 123.5 - 125.5 | Aromatic CH carbon. |
| C7 | 118.0 - 120.0 | Aromatic CH carbon. |
| N-CH₃ | 38.0 - 40.0 | The N-methyl carbon signal appears in the aliphatic region, consistent with other N-methylated azoles.[5] |
Expert Insights: Unambiguous assignment of the quaternary carbons (C3a, C4, C7a) often requires advanced NMR experiments. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be invaluable. For instance, the N-CH₃ protons should show a 3-bond correlation to C3 and a 2-bond correlation to N2 (if a ¹⁵N HMBC is performed), while the H5 proton should show correlations to C4, C7, and C3a.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol provides a self-validating system for the characterization of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Workflow Diagram:
Caption: Standard workflow for NMR analysis of a small molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if solubility is an issue, or if hydrogen bonding interactions are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that chemical shifts can vary between solvents.[6]
-
Weigh approximately 5-10 mg of 2-Methyl-2H-indazole-4-sulfonyl chloride and dissolve it in 0.6 mL of deuterated solvent in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape. A good shim is indicated by a sharp, symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Use a standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Set a spectral width that covers the expected range of signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay (D1) is adequate (e.g., 2-5 seconds) for quantitative integration.
-
-
¹³C NMR Acquisition:
-
Use a standard pulse sequence with proton decoupling (e.g., zgpg30).
-
Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which aids in identification.
-
Set a wide spectral width (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 1024 or more) is required.
-
For further structural confirmation, acquire a DEPT-135 spectrum, which will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections to ensure accurate peak integration and identification.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H signals and pick all peaks in both spectra.
-
Assign all signals according to the principles outlined in the analysis sections above.
-
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of 2-Methyl-2H-indazole-4-sulfonyl chloride. By understanding the influence of the N-methyl and 4-sulfonyl chloride substituents on the indazole framework, researchers can confidently predict, interpret, and assign the resulting NMR signals. The combination of 1D and 2D NMR experiments, guided by a robust experimental protocol, provides a self-validating system that ensures the structural integrity of this key intermediate, thereby underpinning the reliability and success of subsequent stages in drug discovery and development.
References
- Li, P., et al. (2013). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Supporting Information.
-
ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]
-
ScienceOpen. (n.d.). Supporting Information. Available at: [Link]
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An In-depth Technical Guide to the Purity Analysis of 2-Methyl-2H-indazole-4-sulfonyl chloride by HPLC
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 2-Methyl-2H-indazole-4-sulfonyl chloride, a critical intermediate in pharmaceutical synthesis. Recognizing the compound's inherent reactivity, this document outlines a robust High-Performance Liquid Chromatography (HPLC) method. It delves into the causal reasoning behind chromatographic parameter selection, potential challenges such as on-column degradation, and strategies for method validation. Detailed experimental protocols, data interpretation guidelines, and troubleshooting advice are provided to equip researchers, scientists, and drug development professionals with the necessary tools for accurate and reliable purity assessment.
Introduction: The Analytical Imperative for a Reactive Intermediate
2-Methyl-2H-indazole-4-sulfonyl chloride is a key building block in the synthesis of various biologically active molecules.[1] The sulfonyl chloride moiety, while essential for subsequent chemical transformations, imparts significant reactivity to the molecule.[2] This reactivity poses a considerable challenge for analytical characterization, as the compound is susceptible to hydrolysis and other forms of degradation.[3][4] Accurate determination of its purity is paramount, as impurities can have a profound impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[5] However, the successful application of HPLC to a reactive analyte like 2-Methyl-2H-indazole-4-sulfonyl chloride necessitates a carefully designed method that mitigates the risk of degradation during analysis. This guide will walk through the development and implementation of such a method, grounded in the principles of scientific integrity and practical, field-proven insights.
Foundational Principles: HPLC Method Development
The primary objective is to develop a stability-indicating HPLC method. This means the method must be able to separate the main compound from its potential impurities and degradation products.[6] The choices made during method development are therefore critical and are explained in detail below.
The Column: The Heart of the Separation
A reversed-phase C18 column is the recommended stationary phase for this analysis.[7] The non-polar nature of the C18 bonded silica provides a suitable hydrophobic interaction with the indazole ring system of the analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm typically offers a good balance between resolution, backpressure, and analysis time.[7]
Causality: The C18 stationary phase is chosen for its versatility and proven track record in separating a wide range of small organic molecules. The relatively non-polar nature of 2-Methyl-2H-indazole-4-sulfonyl chloride allows for good retention and separation from more polar potential impurities, such as the corresponding sulfonic acid hydrolysis product.
The Mobile Phase: Driving the Separation and Ensuring Stability
A gradient elution with a binary mobile phase system is optimal for this analysis.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
Causality:
-
Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.
-
0.1% Formic Acid in the aqueous phase serves two critical functions. Firstly, it acidifies the mobile phase, which suppresses the ionization of any residual silanol groups on the silica-based column, thereby reducing peak tailing and improving peak shape. Secondly, and more importantly for this analyte, the acidic environment helps to minimize the on-column hydrolysis of the sulfonyl chloride group. Sulfonyl chlorides are notoriously unstable in the presence of water, especially under neutral or basic conditions.[9] Maintaining an acidic pH throughout the analysis is a key strategy to preserve the integrity of the analyte.
A typical gradient might start with a higher proportion of Mobile Phase A to retain the analyte and any early-eluting polar impurities, followed by a ramp-up of Mobile Phase B to elute the main compound and any less polar impurities within a reasonable timeframe.
Detection: Visualizing the Analytes
UV detection is the most appropriate method for this analysis. Based on the chromophoric indazole ring system, a detection wavelength in the range of 220-280 nm should be evaluated to find the absorbance maximum, which will provide the highest sensitivity.[10] A wavelength of 254 nm is often a good starting point for aromatic compounds.
Causality: The indazole moiety contains a conjugated π-system that absorbs UV light. By selecting a wavelength of maximum absorbance, the signal-to-noise ratio is maximized, allowing for the detection and quantification of low-level impurities.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and reliability of the results.
Materials and Reagents
-
2-Methyl-2H-indazole-4-sulfonyl chloride (Reference Standard and Sample)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Water (HPLC Grade)
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile. The use of an aprotic solvent like acetonitrile is crucial to prevent degradation of the sulfonyl chloride in the sample solution before injection.[11]
-
Standard Solution: Accurately weigh approximately 10 mg of 2-Methyl-2H-indazole-4-sulfonyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This provides a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm (or absorbance maximum) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 |
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis.
Caption: Workflow for the HPLC Purity Analysis of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Potential Challenges and Troubleshooting
Given the reactive nature of sulfonyl chlorides, a proactive approach to potential analytical issues is essential.
Analyte Degradation
The primary challenge is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
-
Pre-Injection Degradation: This is mitigated by using an aprotic diluent (acetonitrile) and analyzing the samples as soon as possible after preparation.
-
On-Column Degradation: This is minimized by maintaining an acidic mobile phase.
The potential degradation pathway is illustrated below:
Caption: Hydrolytic Degradation of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Identification of Impurities
Potential impurities can arise from the synthetic process. Common impurities in sulfonyl chloride synthesis can include starting materials, by-products such as disulfides, and over-reaction products.[12] A forced degradation study can be invaluable in identifying potential degradation products and confirming the stability-indicating nature of the method.[13][14]
Forced Degradation (Stress Testing): Forced degradation studies are a critical component of method development and validation, providing insight into the stability of the drug substance.[6][15]
-
Acidic/Basic Hydrolysis: Exposing the analyte to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidation: Treating the analyte with an oxidizing agent like hydrogen peroxide.[15]
-
Thermal Stress: Heating the solid or a solution of the analyte.
-
Photostability: Exposing the analyte to UV and visible light.
By analyzing the stressed samples, one can identify the degradation products and ensure they are well-separated from the main peak. This provides confidence that the method is truly stability-indicating.[14]
Method Validation: Ensuring Trustworthiness
To ensure the method is suitable for its intended purpose, it should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are key to demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity analysis of 2-Methyl-2H-indazole-4-sulfonyl chloride by HPLC requires a nuanced approach that accounts for the inherent reactivity of the analyte. By employing a C18 column with an acidified acetonitrile/water mobile phase, the risk of on-column hydrolysis can be effectively mitigated. The detailed protocol and method development rationale provided in this guide serve as a robust starting point for researchers. The principles of scientific integrity are upheld through the emphasis on understanding the "why" behind experimental choices and the necessity of thorough method validation, including forced degradation studies. This comprehensive approach ensures the generation of accurate, reliable, and trustworthy purity data, which is essential for the successful development of safe and effective pharmaceuticals.
References
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- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
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- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2023).
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- A practical guide to forced degradation and stability studies for drug substances. (2023). Onyx Scientific.
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- Kumar, A. S., & Kumar, P. S. (2023). Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive, 9(2), 069-077.
- 2-Methyl-2H-indazole-4-sulfonyl chloride | 1363381-73-0. (n.d.). ChemScene. Accessed January 19, 2026.
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- Norman, M. H., Min, X., Chen, N., Mcdonald, I. M., Cramer, M., Schweiger, E. J., ... & Dairaghi, D. J. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(21), 9489-9502.
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- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(10), 1149-1175.
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An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Methyl-2H-indazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Methyl-2H-indazole-4-sulfonyl Chloride
2-Methyl-2H-indazole-4-sulfonyl chloride is a crucial intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including kinase inhibitors for cancer therapy. The sulfonyl chloride functional group at the 4-position of the 2-methyl-2H-indazole core provides a reactive handle for the introduction of diverse functionalities, making it a valuable building block in drug discovery and development. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this important intermediate, with a focus on the underlying chemical principles that govern the selection of reagents and reaction conditions.
Part 1: Synthesis of the 2-Methyl-2H-indazole Core
The synthesis of 2-methyl-2H-indazole can be conceptually divided into two main stages: the formation of the indazole ring system and the subsequent regioselective methylation at the N2 position.
Formation of the Indazole Scaffold: A Comparative Overview of Starting Materials
Several synthetic routes to the 2H-indazole core have been established, each with its own set of advantages and disadvantages. The choice of starting materials often depends on their commercial availability, cost, and the desired substitution pattern on the final molecule.
| Starting Materials | Key Reagents | Advantages | Disadvantages |
| o-Nitrobenzaldehyde and Primary Amines | Tri-n-butylphosphine | Commercially available starting materials, one-pot procedure. | Use of a phosphine reagent. |
| 2-Bromobenzaldehydes, Primary Amines, and Sodium Azide | Copper(I) catalyst | Good functional group tolerance, one-pot reaction. | Use of a potentially explosive azide reagent and a metal catalyst. |
| Azobenzenes and Aldehydes | Palladium catalyst | C-H activation strategy from readily available starting materials. | Requires a multi-step sequence and a precious metal catalyst. |
A common and efficient method for the synthesis of 2H-indazoles is the condensation of an o-nitrobenzaldehyde with a primary amine, followed by a Cadogan reductive cyclization.
Experimental Protocol: One-Pot Synthesis of a 2-Aryl-2H-indazole from o-Nitrobenzaldehyde
Causality: This one-pot procedure is efficient as the initial condensation to form the imine is followed by an in-situ reductive cyclization, avoiding the isolation of the intermediate. Tri-n-butylphosphine acts as the reducing agent, deoxygenating the nitro group to facilitate the N-N bond formation and cyclization.
-
To a solution of the selected ortho-nitrobenzaldehyde (1.0 equivalent) in isopropanol, add the desired primary amine (1.1 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 1 hour to promote the formation of the ortho-imino-nitrobenzene intermediate.
-
To the same reaction vessel, add tri-n-butylphosphine (1.5 equivalents).
-
Continue to stir the reaction at 80 °C for an additional 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to yield the desired 2-substituted-2H-indazole.
Regioselective N-Methylation of the Indazole Ring
The direct alkylation of an indazole can lead to a mixture of N1 and N2-substituted products. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the alkylating agent. Generally, N1-alkylation is the thermodynamically favored pathway, while N2-alkylation is the kinetically controlled product[1]. For the synthesis of 2-methyl-2H-indazole, conditions that favor kinetic control are required.
One effective method for achieving regioselective N2-methylation is the use of methyl 2,2,2-trichloroacetimidate under acidic conditions[1].
Causality: Under acidic conditions, the N2 atom of the indazole ring is more nucleophilic and sterically accessible for methylation compared to the N1 atom. The use of methyl 2,2,2-trichloroacetimidate as the methylating agent, promoted by a Brønsted or Lewis acid, allows for a mild and highly regioselective methylation at the N2 position[2].
Experimental Protocol: Regioselective N2-Methylation of Indazole
-
Dissolve the starting 1H-indazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or dichloroethane.
-
Add methyl 2,2,2-trichloroacetimidate (1.2 equivalents).
-
Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-methyl-2H-indazole.
Figure 2: Directing effects in the electrophilic substitution of 2-methyl-2H-indazole.
Synthetic Approaches to 2-Methyl-2H-indazole-4-sulfonyl Chloride
Two primary strategies can be employed for the synthesis of the target sulfonyl chloride: direct chlorosulfonation or a two-step process involving sulfonation followed by chlorination.
Method A: Direct Chlorosulfonation
This approach involves the direct reaction of 2-methyl-2H-indazole with chlorosulfonic acid.
Causality: Chlorosulfonic acid is a strong electrophile that can directly introduce the sulfonyl chloride group onto an activated aromatic ring. The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions. The regioselectivity is dictated by the electronic and steric factors of the substrate.
Experimental Protocol: Direct Chlorosulfonation of 2-Methyl-2H-indazole
-
Cool a flask containing chlorosulfonic acid (5-10 equivalents) to 0 °C in an ice bath.
-
Slowly add 2-methyl-2H-indazole (1.0 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 2-methyl-2H-indazole-4-sulfonyl chloride is collected by filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Method B: Two-Step Sulfonation and Chlorination
This alternative method involves the initial sulfonation of 2-methyl-2H-indazole to form the corresponding sulfonic acid, which is then converted to the sulfonyl chloride.
Causality: This two-step approach can sometimes offer better control over the reaction and may be preferable if the direct chlorosulfonation leads to significant side products. Fuming sulfuric acid is a common reagent for the sulfonation of aromatic compounds. The resulting sulfonic acid can then be converted to the sulfonyl chloride using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.
Experimental Protocol: Two-Step Synthesis via Sulfonic Acid Intermediate
Step 1: Sulfonation
-
Add 2-methyl-2H-indazole (1.0 equivalent) portion-wise to fuming sulfuric acid (20% SO₃) at room temperature with stirring.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Collect the precipitated 2-methyl-2H-indazole-4-sulfonic acid by filtration and wash with cold water.
-
Dry the sulfonic acid intermediate.
Step 2: Conversion to Sulfonyl Chloride
-
Suspend the dry 2-methyl-2H-indazole-4-sulfonic acid (1.0 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours, until the evolution of gas ceases.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
The crude 2-methyl-2H-indazole-4-sulfonyl chloride can be purified by recrystallization.
Conclusion
The synthesis of 2-methyl-2H-indazole-4-sulfonyl chloride is a multi-step process that requires careful consideration of starting materials and reaction conditions to achieve the desired regioselectivity. The formation of the 2-methyl-2H-indazole core can be accomplished through various established methods, with the choice depending on factors such as cost, scalability, and safety. The subsequent chlorosulfonation is a key step that relies on the principles of electrophilic aromatic substitution. By understanding the directing effects of the substituents on the indazole ring, a rational approach to the synthesis of this valuable intermediate can be designed. The protocols provided in this guide offer a starting point for researchers in the field of medicinal chemistry and drug development to access this important building block for the synthesis of novel therapeutic agents.
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An In-depth Technical Guide to 2-Methyl-2H-indazole-4-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-2H-indazole-4-sulfonyl chloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and its potential as a key building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and organic synthesis.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The indazole ring system, an aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore found in a wide array of therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-viral properties.[3] The introduction of a sulfonyl chloride functional group onto the 2-methyl-2H-indazole core at the 4-position creates a highly reactive and versatile intermediate, poised for the synthesis of a diverse library of sulfonamide derivatives. Sulfonamides themselves are a critical class of pharmaceuticals, renowned for their antibacterial activity and presence in various other drugs.[4] The combination of these two pharmacologically important moieties in 2-Methyl-2H-indazole-4-sulfonyl chloride underscores its potential as a valuable starting material for drug discovery programs.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for 2-Methyl-2H-indazole-4-sulfonyl chloride is not widely published, its fundamental properties can be summarized from available supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 1363381-73-0 | [5] |
| Molecular Formula | C₈H₇ClN₂O₂S | [5] |
| Molecular Weight | 230.67 g/mol | [5] |
| Canonical SMILES | CN1C=C2C(S(=O)(=O)Cl)=CC=CC2=N1 | [6] |
| InChI Key | BMJXULOIFQMBII-UHFFFAOYSA-N | [6] |
| Purity | Typically ≥97% | [6] |
Spectroscopic Characterization (Predicted)
Although specific spectra for 2-Methyl-2H-indazole-4-sulfonyl chloride are not publicly available, chemical suppliers like BLD Pharm indicate the existence of NMR, HPLC, and LC-MS data.[7] Based on the structure and known spectral data of related compounds, the following characteristic spectroscopic features can be anticipated:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the indazole ring and a singlet for the N-methyl group. The protons on the benzene portion of the indazole ring would likely appear as a complex multiplet, with their chemical shifts influenced by the electron-withdrawing sulfonyl chloride group. The methyl protons would likely appear as a singlet at approximately 4.0 ppm.
-
¹³C NMR: The spectrum would display signals for the eight carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group would be significantly downfield. The N-methyl carbon would appear at a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would be expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3] Aromatic C-H stretching vibrations would be observed around 3100 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Synthesis of 2-Methyl-2H-indazole-4-sulfonyl chloride: A Plausible Pathway
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- 7. 1363381-73-0|2-Methyl-2H-indazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
Stability and Storage of 2-Methyl-2H-indazole-4-sulfonyl chloride: A Technical Guide
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and storage considerations for 2-Methyl-2H-indazole-4-sulfonyl chloride. Drawing upon fundamental principles of sulfonyl chloride chemistry and established best practices in pharmaceutical development, this document outlines the intrinsic reactivity of the molecule, potential degradation pathways, and robust methodologies for establishing optimal storage conditions and shelf-life.
Introduction: The Critical Role of Stability in Drug Development
2-Methyl-2H-indazole-4-sulfonyl chloride is a key building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of pharmacologically active compounds. The indazole scaffold is a privileged structure in drug discovery, and the sulfonyl chloride moiety serves as a versatile reactive handle for introducing sulfonamide functionalities, which are prevalent in numerous therapeutic agents.
The chemical stability of such a reactive intermediate is of paramount importance. Degradation not only leads to a loss of potency and the formation of impurities that can complicate synthesis and purification, but it can also introduce potentially reactive and toxic species into a drug substance or product. Therefore, a thorough understanding of the stability profile of 2-Methyl-2H-indazole-4-sulfonyl chloride is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Chemical Profile and Inherent Reactivity
2-Methyl-2H-indazole-4-sulfonyl chloride possesses the characteristic reactivity of an aromatic sulfonyl chloride. The electron-withdrawing nature of the sulfonyl group, coupled with the chlorine atom, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
The primary degradation pathway of concern for 2-Methyl-2H-indazole-4-sulfonyl chloride, as with other sulfonyl chlorides, is hydrolysis . In the presence of water, the sulfonyl chloride will readily react to form the corresponding 2-Methyl-2H-indazole-4-sulfonic acid and hydrochloric acid[1]. This reaction is often autocatalytic due to the generation of HCl.
Beyond simple hydrolysis, other potential degradation routes, particularly under forcing conditions, may include:
-
Reaction with other nucleophiles: Alcohols, amines, and other nucleophilic functional groups present as impurities or in the formulation matrix can react to form sulfonic esters or sulfonamides, respectively.
-
Photodegradation: While less common for sulfonyl chlorides, exposure to high-energy light could potentially induce degradation, especially in the presence of photosensitizers.
-
Thermal decomposition: At elevated temperatures, decomposition can occur, potentially leading to the release of sulfur dioxide and other volatile byproducts.
Recommended Storage and Handling: A Proactive Approach
Given the inherent reactivity of 2-Methyl-2H-indazole-4-sulfonyl chloride, stringent storage and handling procedures are necessary to minimize degradation and ensure the integrity of the material.
Initial Recommendations:
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | To minimize the rate of hydrolytic and other degradation reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To displace atmospheric moisture and oxygen, thereby preventing hydrolysis. |
| Container | Tightly sealed, amber glass vial | To prevent moisture ingress and protect from light. |
| Handling | In a glove box or dry, inert atmosphere | To minimize exposure to atmospheric moisture during weighing and dispensing. |
These initial recommendations are based on the general properties of sulfonyl chlorides and serve as a starting point. A comprehensive stability study is required to establish specific, data-driven storage conditions and a retest period or shelf-life.
Establishing a Stability Profile: Experimental Design
A well-designed stability study is crucial for understanding the degradation kinetics of 2-Methyl-2H-indazole-4-sulfonyl chloride and for defining its optimal storage conditions.
Analytical Method Development and Validation
A prerequisite for any stability study is a validated, stability-indicating analytical method. A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically suitable for this purpose.
Protocol for HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: A photodiode array (PDA) detector should be used to monitor the analyte and any potential degradation products at multiple wavelengths.
-
Forced Degradation Studies: To ensure the method is stability-indicating, the compound should be subjected to forced degradation under the following conditions:
-
Acidic hydrolysis: 0.1 M HCl at 60°C
-
Basic hydrolysis: 0.1 M NaOH at room temperature
-
Oxidative degradation: 3% H₂O₂ at room temperature
-
Thermal degradation: Dry heat at 80°C
-
Photodegradation: Exposure to UV and visible light (ICH Q1B)
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.
Long-Term and Accelerated Stability Studies
Once a validated, stability-indicating method is in place, a formal stability study can be initiated.
Experimental Protocol for Stability Study:
-
Sample Preparation: Aliquot pure 2-Methyl-2H-indazole-4-sulfonyl chloride into individual, inerted, and tightly sealed vials.
-
Storage Conditions: Place the vials in stability chambers maintained at the following conditions:
-
Long-Term: 5°C ± 3°C and -20°C ± 5°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate (if significant change at accelerated): 30°C ± 2°C / 65% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using the validated HPLC method to determine the percentage of the parent compound remaining.
-
Degradation Products: Quantify any observed degradation products.
-
Water Content: By Karl Fischer titration.
-
Visualization of Key Processes
The following diagrams illustrate the primary degradation pathway and the workflow for a comprehensive stability assessment.
Caption: Primary hydrolytic degradation pathway of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Caption: Workflow for a comprehensive stability assessment of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Interpretation of Stability Data and Shelf-Life Assignment
The data generated from the stability studies will be used to determine the rate of degradation under different conditions. This information can be used to:
-
Confirm the optimal storage conditions: If significant degradation is observed at accelerated conditions, intermediate or refrigerated/frozen storage will be confirmed as necessary.
-
Establish a retest period or shelf-life: Based on the long-term stability data, a retest period can be assigned, which is the time during which the material is expected to remain within its specification when stored under the defined conditions.
-
Identify and characterize critical degradation products: Any significant degradation products should be identified, and if necessary, characterized and evaluated for their potential impact on the quality and safety of the final API.
Conclusion: Ensuring Quality Through Scientific Rigor
While 2-Methyl-2H-indazole-4-sulfonyl chloride is a valuable synthetic intermediate, its inherent reactivity necessitates a thorough understanding and control of its stability. By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical starting material, thereby contributing to the successful development of safe and effective medicines. Proactive stability assessment is not merely a regulatory requirement but a cornerstone of robust and reliable drug development.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Molecular structure of 2-Methyl-2H-indazole-4-sulfonyl chloride
An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-2H-indazole-4-sulfonyl chloride
Authored by: A Senior Application Scientist
Foreword: The Indazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocyclic compounds are foundational pillars in the architecture of bioactive molecules.[1][2] Among these, the indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold."[2] Its structural rigidity, coupled with its capacity for diverse substitutions, allows for precise three-dimensional orientation of functional groups, making it a highly sought-after motif in medicinal chemistry.
Indazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][3] This biological versatility has led to the development of numerous indazole-based drugs that are either approved for clinical use or are in advanced clinical trials, such as Pazopanib, an anti-cancer agent, and Bendazac, an anti-inflammatory drug.[3] The specific regioisomer, particularly the substitution at the N1 versus the N2 position of the pyrazole ring, significantly influences the molecule's biological activity and pharmacokinetic profile. This guide focuses on a specific, synthetically valuable derivative: 2-Methyl-2H-indazole-4-sulfonyl chloride.
Core Molecular Structure and Physicochemical Properties
2-Methyl-2H-indazole-4-sulfonyl chloride is a bespoke chemical intermediate designed for further elaboration, primarily in the synthesis of sulfonamide derivatives. Its structure is defined by three key features: the 2H-indazole core, a methyl group affixed to the N2 position, and a sulfonyl chloride group at the C4 position of the benzene ring.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₂S | [4][5] |
| Molecular Weight | 230.67 g/mol | [4] |
| Canonical SMILES | CN1C=C2C(S(=O)(=O)Cl)=CC=CC2=N1 | [5] |
| InChI Key | Not explicitly available in search results. |
Structural Elucidation
The molecule's architecture is centered around the planar indazole ring system. The sulfonyl chloride group (-SO₂Cl) introduces a tetrahedral geometry around the sulfur atom. The strategic placement of the methyl group at the N2 position is a critical determinant of the molecule's overall shape and electronic properties, distinguishing it from its N1-methyl isomer. This specific substitution pattern can be unequivocally confirmed through advanced spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).
Caption: 2D structure of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Synthesis and Characterization Workflow
The synthesis of 2-Methyl-2H-indazole-4-sulfonyl chloride is not explicitly detailed in a single source but can be logically constructed from established methodologies for synthesizing 2H-indazoles and aryl sulfonyl chlorides.[6][7] The process involves the formation of the 2-methyl-2H-indazole core followed by chlorosulfonylation.
Caption: General workflow for synthesis and characterization.
Experimental Protocol: Synthesis (Hypothetical)
This protocol is a representative procedure based on common organic synthesis techniques.[6][7]
-
Synthesis of 2-Methyl-2H-indazole:
-
To a solution of 2-bromobenzaldehyde (1.0 equiv) in a suitable solvent like PEG 300, add methylamine (1.2 equiv) and sodium azide (1.5 equiv).[7]
-
Add a copper(I) oxide nanoparticle catalyst (Cu₂O-NP, ~5 mol%).[7]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield pure 2-methyl-2H-indazole.
-
-
Chlorosulfonylation:
-
Cool chlorosulfonic acid (approx. 5-8 equivalents) in an ice bath to ~0°C.[6]
-
Slowly add the synthesized 2-methyl-2H-indazole (1.0 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours.[6]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 2-Methyl-2H-indazole-4-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Spectroscopic Data and Interpretation
Structural confirmation is paramount. The following data represents expected values based on analysis of similar compounds found in the literature.
2.2.1. NMR Spectroscopy
NMR is the most powerful tool for confirming the N2 methylation and the C4 substitution pattern.[1][8]
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Rationale & Key Correlations |
| N-CH₃ | ~4.2 | ~35-40 | Singlet integrating to 3H. The chemical shift is characteristic of a methyl group attached to a nitrogen within a heteroaromatic system. |
| H-3 | ~8.2-8.4 | ~120-125 | A singlet, typically the most downfield of the indazole protons due to the influence of the adjacent nitrogen atoms. NOESY experiments showing no correlation between this proton and the N-methyl protons would strongly support the N2-isomer structure.[1] |
| Aromatic H | ~7.5-8.0 | ~115-145 | A complex multiplet pattern corresponding to the three protons on the benzene ring. The specific shifts and coupling constants would depend on the electronic effect of the sulfonyl chloride group. |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the presence of the sulfonyl chloride functional group.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~1370-1385 | Asymmetric SO₂ stretch | A strong, characteristic absorption band confirming the presence of the sulfonyl group.[1][9] |
| ~1170-1190 | Symmetric SO₂ stretch | Another strong, characteristic band for the sulfonyl group.[1][9] |
| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the aromatic indazole core.[1] |
| ~1600, ~1475 | C=C ring stretching | Confirms the aromatic backbone. |
2.2.3. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Electron Impact (EI) MS would reveal key fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z ≈ 230, corresponding to the molecular weight of C₈H₇ClN₂O₂S. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak.
-
Key Fragments:
-
Loss of Cl (m/z - 35/37)
-
Loss of SO₂ (m/z - 64)
-
Fragmentation of the indazole ring system.
-
Field Applications: A Gateway to Novel Sulfonamides
The primary utility of 2-Methyl-2H-indazole-4-sulfonyl chloride lies in its role as a reactive intermediate. The sulfonyl chloride moiety is a potent electrophile, readily reacting with primary and secondary amines to form stable sulfonamides.
This reactivity is leveraged extensively in drug discovery for several reasons:
-
Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for carboxylic acids or amides, improving properties like cell permeability and metabolic stability.
-
Hydrogen Bonding: The sulfonamide N-H and S=O groups are excellent hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with biological targets like enzyme active sites.[1]
-
Diverse Biological Activity: Indazole-sulfonamide hybrids have been investigated as allosteric antagonists for chemokine receptors, kinase inhibitors, and anti-cancer agents, demonstrating the power of this structural combination.[1][10]
The choice of the 2-methyl-indazole isomer over the 1-methyl counterpart is a deliberate design element. It alters the vector and presentation of the sulfonamide pharmacophore, which can be critical for achieving desired target engagement and selectivity.
Conclusion: A Validated and Versatile Chemical Tool
2-Methyl-2H-indazole-4-sulfonyl chloride is more than a mere collection of atoms; it is a precisely engineered tool for the modern medicinal chemist. Its molecular structure, characterized by the specific N2-methylation of the indazole core and C4-sulfonylation, provides a validated starting point for the synthesis of novel sulfonamide libraries. The analytical techniques outlined in this guide—NMR, IR, and MS—form a self-validating system to ensure the structural integrity of this crucial intermediate, thereby empowering researchers in their quest to develop the next generation of therapeutics.
References
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Al-Hourani, B. J., Al-Abras, K., El-Elimat, T., & Al-Qtaitat, A. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024(3), M1858. [Link]
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Yadav, G., Singh, I., & Singh, J. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 29-57. [Link]
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National Center for Biotechnology Information. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2h-indazole-3-sulfonyl chloride. PubChemLite. Retrieved January 19, 2026, from [Link]
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Miller, A. B., et al. (2015). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 58(15), 6045-6059. [Link]
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National Center for Biotechnology Information. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride. PubChemLite. Retrieved January 19, 2026, from [Link]
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Al-Hourani, B. J., Al-Abras, K., El-Elimat, T., & Al-Qtaitat, A. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. [Link]
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Various Authors. (n.d.). Preliminary result for synthesis of 2H-indazole 4 aa by using Mills reaction/cyclization. Wiley Online Library. Retrieved January 19, 2026, from [Link]
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Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2145. [Link]
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Fun, H.-K., et al. (2010). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2732. [Link]
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Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. [Link]
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Jin, G.-Q., et al. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]
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Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. [Link]
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Navarrete-Vázquez, G., et al. (2010). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 54(3), 149-155. [Link]
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Bîcu, E., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8896. [Link]
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The Strategic Application of 2-Methyl-2H-indazole-4-sulfonyl chloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indazole scaffold is a cornerstone in contemporary medicinal chemistry, featured in a multitude of clinically approved therapeutics.[1] Among its isomers, the 2H-indazole motif has garnered significant attention for its broad and versatile bioactivity profile.[2] This technical guide delves into the strategic potential of a specific, yet underexplored, building block: 2-Methyl-2H-indazole-4-sulfonyl chloride . We will elucidate the rationale behind its design, drawing from established principles of medicinal chemistry, and present its potential applications in the discovery of novel therapeutic agents, particularly in the realms of oncology, inflammation, and neurology. This guide will provide detailed, actionable synthetic protocols and a framework for its strategic deployment in drug discovery programs.
The 2H-Indazole Scaffold: A Privileged Motif in Drug Discovery
The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, a growing body of evidence suggests that 2H-indazole derivatives exhibit a wider range of pharmacological activities.[2][3] This has led to the classification of the 2H-indazole as a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets.
Several clinically approved drugs, such as the antiemetic granisetron and the non-steroidal anti-inflammatory drug benzydamine, feature the indazole core.[4][5] Furthermore, numerous indazole-containing compounds are currently in clinical trials for a variety of indications, including cancer and inflammatory diseases.[1] The versatility of the 2H-indazole scaffold stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, a crucial feature for molecular recognition at protein active sites.
The Sulfonyl Chloride Functional Group: A Versatile Handle for Molecular Elaboration
The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic moiety that serves as a powerful tool in medicinal chemistry for the synthesis of sulfonamides and sulfonate esters.[6] These functional groups are present in a wide array of marketed drugs and are known to impart favorable physicochemical and pharmacokinetic properties to lead compounds.
-
Sulfonamides (-SO₂NHR): The reaction of a sulfonyl chloride with a primary or secondary amine readily forms a stable sulfonamide linkage. The sulfonamide group is a versatile pharmacophore that can act as a hydrogen bond donor and acceptor, and its geometry is well-suited for occupying pockets in enzyme active sites. The introduction of a sulfonamide can enhance binding affinity, improve metabolic stability, and modulate solubility.[6]
-
Sulfonate Esters (-SO₂OR): The reaction of a sulfonyl chloride with an alcohol yields a sulfonate ester. While less common as a core pharmacophore, sulfonate esters can be employed as prodrugs to improve the bioavailability of a parent molecule.[6]
The strategic placement of a sulfonyl chloride on a privileged scaffold like 2H-indazole creates a powerful platform for the rapid generation of diverse chemical libraries for biological screening.
2-Methyl-2H-indazole-4-sulfonyl chloride: A Bespoke Building Block for Targeted Drug Design
The specific structure of 2-Methyl-2H-indazole-4-sulfonyl chloride is not arbitrary; each component of the molecule has been chosen to maximize its potential in a drug discovery context.
The Rationale for the 2-Methyl Group
The methylation at the N2 position of the indazole ring serves two primary purposes:
-
Isomeric Control: It locks the indazole in the 2H-tautomeric form, preventing isomerization to the 1H-tautomer. This ensures a defined and consistent three-dimensional structure, which is critical for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The methyl group can influence the lipophilicity and metabolic stability of the molecule.
The Strategic Placement of the Sulfonyl Chloride at the 4-Position
The positioning of the sulfonyl chloride at the C4 position of the indazole ring is a key design feature. Structure-activity relationship studies on a series of indazole-based CCR4 antagonists revealed that substitution at the 4-position with groups capable of hydrogen bonding, such as methoxy and hydroxyl groups, is crucial for potent biological activity.[7] The sulfonamide group, which can be readily synthesized from the sulfonyl chloride, can act as a bioisosteric replacement for a hydroxyl or methoxy group, participating in similar hydrogen bonding interactions with the target protein. This makes the 4-position a "hotspot" for functionalization to enhance biological activity.
Potential Therapeutic Applications of 2-Methyl-2H-indazole-4-sulfonyl chloride
Given the rich pharmacology of the 2H-indazole scaffold, derivatives of 2-Methyl-2H-indazole-4-sulfonyl chloride are anticipated to have a wide range of therapeutic applications.
Kinase Inhibitors in Oncology
The indazole scaffold is a common feature in many kinase inhibitors.[8][9] Pazopanib, a clinically approved tyrosine kinase inhibitor for the treatment of renal cell carcinoma and soft tissue sarcoma, contains a 2,3-dimethyl-2H-indazole core.[10] The sulfonamide moiety is also a well-established pharmacophore in kinase inhibitor design, often forming key hydrogen bonds in the hinge region of the ATP binding site. The combination of the 2-methyl-2H-indazole core with a 4-sulfonamide group presents a promising strategy for the development of novel kinase inhibitors.
Anti-inflammatory Agents
Indazole derivatives have a long history as anti-inflammatory agents.[4][5] The sulfonamide group is also present in several anti-inflammatory drugs, such as celecoxib. The development of novel 2-methyl-2H-indazole-4-sulfonamide derivatives could lead to new anti-inflammatory candidates with improved potency and selectivity.
Agents for Neurological Disorders
Recent studies have highlighted the potential of indazole derivatives in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease.[11] Sulfonamides have also been investigated for their neuroprotective effects.[12][13] The exploration of 2-methyl-2H-indazole-4-sulfonamides could yield novel compounds with therapeutic potential for a range of neurodegenerative conditions.
Experimental Protocols
The following protocols provide a plausible and well-referenced approach for the synthesis and utilization of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Proposed Synthesis of 2-Methyl-2H-indazole-4-sulfonyl chloride
This proposed synthesis is a two-step process starting from the commercially available 2-methyl-2H-indazol-4-amine.
Caption: Proposed synthetic route to 2-Methyl-2H-indazole-4-sulfonyl chloride.
Step 1: Diazotization of 2-Methyl-2H-indazol-4-amine
-
Materials:
-
2-Methyl-2H-indazol-4-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
-
Procedure:
-
To a stirred solution of 2-methyl-2H-indazol-4-amine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C (ice bath), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.
-
Step 2: Sulfonyl Chloride Formation (Sandmeyer-type Reaction)
-
Materials:
-
The diazonium salt solution from Step 1
-
Sulfur Dioxide (SO₂)
-
Copper(II) Chloride (CuCl₂)
-
Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of sulfur dioxide in acetic acid is prepared by bubbling SO₂ gas through glacial acetic acid.
-
Copper(II) chloride (catalytic amount) is added to the SO₂/AcOH solution.
-
The cold diazonium salt solution from Step 1 is added portion-wise to the stirred SO₂/CuCl₂/AcOH solution. Effervescence (evolution of N₂) will be observed.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is poured into ice-water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 2-Methyl-2H-indazole-4-sulfonyl chloride, which can be purified by column chromatography on silica gel.
-
General Protocol for the Synthesis of 2-Methyl-2H-indazole-4-sulfonamides
Caption: General scheme for the synthesis of 2-Methyl-2H-indazole-4-sulfonamides.
-
Materials:
-
2-Methyl-2H-indazole-4-sulfonyl chloride
-
A primary or secondary amine (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of the amine in DCM at 0 °C, pyridine or triethylamine is added.
-
A solution of 2-Methyl-2H-indazole-4-sulfonyl chloride (1.0 eq) in DCM is added dropwise to the amine solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, or until completion as monitored by TLC.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
-
Data Summary: Biological Activities of Representative 2H-Indazole Derivatives
To underscore the therapeutic potential of the 2H-indazole scaffold, the following table summarizes the biological activities of several reported 2H-indazole derivatives.
| Compound Class | Target/Activity | Representative IC₅₀/EC₅₀ | Reference |
| 2-Phenyl-2H-indazoles | Antiprotozoal (G. intestinalis) | < 0.050 µM | [14] |
| 2,3-Diphenyl-2H-indazoles | Anti-inflammatory (COX-2) | In vitro inhibition | [15] |
| 2H-Indazole-3-carboxamides | EP4 Receptor Antagonist | Single-nanomolar activity | [16] |
| Pazopanib (2,3-dimethyl-2H-indazole) | VEGFR-2 Kinase Inhibitor | 30 nM | [8] |
Conclusion
2-Methyl-2H-indazole-4-sulfonyl chloride represents a strategically designed and highly versatile building block for medicinal chemistry. Its unique combination of a privileged 2H-indazole core and a reactive sulfonyl chloride handle at a biologically significant position makes it an ideal starting point for the discovery of novel drug candidates. The potential applications of this scaffold span multiple therapeutic areas, including oncology, inflammation, and neurology. The synthetic protocols provided herein offer a practical guide for the synthesis and elaboration of this promising scaffold, empowering researchers to explore its full potential in their drug discovery endeavors.
References
- Norman, M. H., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 55(17), 7796-7815.
- Jie, J., et al. (2018). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. PharmaFocus Asia, (32).
- Zhang, S. G., et al. (2018). Recent Advances in C–H Functionalization of 2H-Indazoles. RSC Advances, 8(59), 33893-33904.
- Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857.
- Singh, P., & Kumar, A. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(5), 536-563.
- Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640.
- Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). A mild and efficient one-pot synthesis of 2H-indazoles. Organic Letters, 16(11), 3114-3117.
- Rathore, V., et al. (2020). Indazole From Natural Resources And Biological Activity.
- Sharma, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 14(3), 209-236.
- Rodríguez-Villar, J. A., et al. (2021).
- World Intellectual Property Organization. (2017). Synthesis of indazoles. WO2017186693A1.
- Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(6), 1591-1595.
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
- Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(1), 127-133.
- Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- Leechaisit, R., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. Frontiers in Pharmacology, 13, 911678.
- Singh, A., et al. (2021). Importance of Indazole against Neurological Disorders. Current Drug Targets, 22(12), 1410-1422.
- AI-Bogami, A. S., et al. (2022). Indazole-based antiinflammatory and analgesic drugs. Journal of Molecular Structure, 1249, 131589.
- Simard, J. M., et al. (2006). Glibenclamide reduces inflammation, vasogenic edema, and caspase-3 activation after subarachnoid hemorrhage. Journal of Cerebral Blood Flow & Metabolism, 26(10), 1287-1296.
- Wei, L., et al. (2010). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2732.
- Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1699-1725.
- Toledano, A. S., et al. (2024).
- Norman, M. H., et al. (2006). Optimization of 2-aminothiazole Derivatives as CCR4 Antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2800-2803.
- Wang, Y., et al. (2023). Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4241-4261.
- Yilmaz, S., & Genc, B. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 24(13), 10837.
- Schöne, J., et al. (2019). Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. ChemMedChem, 14(14), 1344-1353.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Alkyl-2-Methyl-2H-indazole-4-sulfonamides
Introduction: The Significance of the Indazole Sulfonamide Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved for conditions ranging from cancer to inflammation and pain management. When functionalized with a sulfonamide linkage, the resulting indazole sulfonamide moiety offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. This makes it an exceptionally valuable pharmacophore for designing highly specific and potent inhibitors of various biological targets, particularly protein kinases. The reaction of 2-Methyl-2H-indazole-4-sulfonyl chloride with primary amines is a cornerstone transformation for accessing a diverse library of N-substituted indazole-4-sulfonamides, which are of profound interest to researchers in pharmaceutical and drug development sectors. This guide provides a comprehensive overview of the underlying chemistry and a detailed, field-proven protocol for this important synthetic reaction.
Reaction Mechanism and Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution, though occurring at a sulfur center rather than a carbon. The reaction proceeds via a well-established mechanism initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.
The causality behind the experimental choices is rooted in facilitating this key mechanistic step while mitigating potential side reactions:
-
The Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial to neutralize this acid.[1] Failure to quench the HCl would result in the protonation of the primary amine starting material, rendering it non-nucleophilic and halting the reaction. Pyridine often serves a dual role as both a base and a catalyst.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically employed. The primary consideration is to ensure the solubility of the reactants while being inert to the highly reactive sulfonyl chloride. The exclusion of water is critical to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, a common and often difficult-to-remove byproduct.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The initial cooling helps to control the exothermicity of the reaction and minimizes the rate of potential side reactions.
Below is a diagram illustrating the fundamental reaction pathway.
Caption: Reaction mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of N-Benzyl-2-methyl-2H-indazole-4-sulfonamide
This protocol provides a representative, step-by-step method for the synthesis of an N-alkylated indazole sulfonamide. It is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product characterization.
Materials and Equipment
-
Reagents:
-
2-Methyl-2H-indazole-4-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Ice bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer, Mass spectrometer, IR spectrometer
-
Step-by-Step Methodology
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for sulfonamide synthesis.
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.05 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath and stir for 10 minutes. Causality: Pre-cooling the amine solution ensures that the initial reaction with the sulfonyl chloride is well-controlled.
-
-
Addition of Sulfonyl Chloride:
-
In a separate, dry vial, dissolve 2-Methyl-2H-indazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. Causality: Dropwise addition prevents a rapid temperature increase and minimizes the formation of potential dimeric or other side products.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed. A typical mobile phase is 30% ethyl acetate in hexanes.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess pyridine and HCl salts) and then with brine. Causality: The bicarbonate wash is crucial for removing acidic components, simplifying the subsequent purification.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product and concentrate to yield the N-Benzyl-2-methyl-2H-indazole-4-sulfonamide as a solid.
-
Confirm the structure and purity using NMR, Mass Spectrometry, and IR spectroscopy.
-
Data Presentation and Expected Outcomes
The reaction of 2-Methyl-2H-indazole-4-sulfonyl chloride with various primary amines is generally efficient, providing good to excellent yields of the desired sulfonamides. The table below summarizes typical results based on analogous reactions reported in the literature.
| Primary Amine (R-NH₂) | Base | Solvent | Time (h) | Typical Yield (%) |
| Benzylamine | Pyridine | DCM | 4 | 85-95% |
| Cyclopropylamine | Triethylamine | DCM | 6 | 80-90% |
| 3-Methoxypropylamine | Pyridine | THF | 8 | 75-88% |
| Aniline | Pyridine | DCM | 12 | 70-85% |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Low reactivity of the amine. | 1. Use freshly prepared or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous.2. Ensure at least 2 equivalents of base are used.3. For less nucleophilic amines (e.g., anilines), consider gentle heating (40 °C) or using a more polar solvent like DMF. |
| Presence of a Polar Byproduct | Hydrolysis of the sulfonyl chloride to sulfonic acid. | Rigorously exclude moisture from the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Di-sulfonylated Amine | Use of excess sulfonyl chloride. | Use a slight excess (1.05-1.1 eq) of the primary amine relative to the sulfonyl chloride. Monitor the reaction closely and stop it once the starting amine is consumed. |
References
-
Norman, M. H. et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(18), 7332-7350. [Link]
-
Youn, S. W. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]
-
El Idrissi, M. et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(14), 3219. [Link]
-
Various Authors. (2024). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
Sources
Application Note: A Validated Protocol for the Synthesis of 2-Methyl-2H-indazole-4-sulfonamides
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methyl-2H-indazole-4-sulfonamides, a scaffold of significant interest in medicinal chemistry and drug discovery. Indazole derivatives are recognized as privileged structures in pharmacology, exhibiting a wide array of biological activities including anti-cancer and anti-inflammatory properties.[1][2] The sulfonamide moiety is a cornerstone functional group in drug design, known for enhancing the therapeutic potential of parent molecules.[2][3] This guide details a robust, multi-step synthetic pathway, beginning from a commercially available precursor and proceeding through the formation of a key sulfonyl chloride intermediate, subsequent amidation, and a final, regioselective N-methylation step to yield the desired 2H-indazole isomer. We provide not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the process for researchers and drug development professionals.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process to ensure high purity and yield while allowing for modular diversification at the sulfonamide position. The pathway prioritizes the formation of the indazole core and its C4-functionalization before the critical N-methylation step, which is optimized for the preferential formation of the thermodynamically less stable but often biologically distinct 2H-isomer.
Figure 1: High-level overview of the synthetic pathway.
Experimental Protocols & Rationale
This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Stage 1: Synthesis of 1H-Indazole-4-sulfonyl Chloride
Principle & Rationale: This stage employs a modified Sandmeyer reaction. The amino group of 4-amino-1H-indazole is first converted into a diazonium salt at low temperature to prevent decomposition. This highly reactive intermediate is then treated with sulfur dioxide in the presence of a copper(II) catalyst to generate the target sulfonyl chloride. This classical approach is reliable for installing the sulfonyl chloride group on aromatic systems.
Protocol:
-
Diazotization:
-
To a stirred solution of concentrated hydrochloric acid (15 mL) and water (15 mL), add 4-amino-1H-indazole (5.0 g, 37.5 mmol). Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (2.8 g, 41.3 mmol) in water (10 mL) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is observed.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(II) chloride dihydrate (0.96 g, 5.6 mmol) in glacial acetic acid (30 mL).
-
Bubble sulfur dioxide (SO₂) gas through this solution for 15-20 minutes at room temperature until saturation is achieved.
-
Cool the SO₂-saturated solution to 10-15 °C and slowly add the previously prepared cold diazonium salt slurry via a dropping funnel. Vigorous nitrogen evolution will occur.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-water (200 mL).
-
The crude 1H-indazole-4-sulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
-
Stage 2: Synthesis of 1H-Indazole-4-sulfonamide
Principle & Rationale: The highly electrophilic sulfonyl chloride intermediate readily reacts with nucleophiles like ammonia or primary/secondary amines to form the corresponding sulfonamide. Pyridine is used as a base to quench the HCl byproduct generated during the reaction, driving it to completion. Dichloromethane (DCM) serves as an inert solvent.
Protocol:
-
Reaction Setup:
-
Dissolve the crude 1H-indazole-4-sulfonyl chloride (approx. 37.5 mmol) in 100 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (4.5 mL, 56.3 mmol) to the solution.
-
-
Amidation:
-
Slowly bubble ammonia gas through the solution for 1 hour, or add a concentrated solution of ammonium hydroxide (28%, 10 mL) dropwise. Alternatively, for substituted sulfonamides, add the desired primary or secondary amine (41.3 mmol) dissolved in a small amount of DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 1H-indazole-4-sulfonamide.
-
Stage 3: Regioselective Synthesis of 2-Methyl-2H-indazole-4-sulfonamide
Principle & Rationale: The alkylation of indazoles can occur at either the N1 or N2 position. The regiochemical outcome is highly dependent on the reaction conditions. To favor the formation of the desired 2-methyl (2H) isomer, a combination of a polar aprotic solvent (DMF) and a soft, bulky base (cesium carbonate) is employed.[4] Cesium carbonate is known to promote N2-alkylation in such systems. Methyl iodide is a highly effective methylating agent. While this method favors the N2 product, some formation of the N1 isomer is expected, necessitating chromatographic separation.
Protocol:
-
Reaction Setup:
-
To a solution of 1H-indazole-4-sulfonamide (2.0 g, 9.4 mmol) in anhydrous N,N-dimethylformamide (DMF) (40 mL), add cesium carbonate (Cs₂CO₃) (4.6 g, 14.1 mmol).
-
Stir the suspension at room temperature for 20 minutes.
-
-
Methylation:
-
Add methyl iodide (CH₃I) (0.7 mL, 11.3 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the consumption of the starting material by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of N1 and N2 isomers. Separate the isomers using silica gel column chromatography. The 2-methyl-2H-indazole isomer is typically less polar and will elute first.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regiochemistry can be unequivocally confirmed by 2D NMR techniques like NOESY, where an NOE correlation between the N-methyl protons and the H3 proton of the indazole ring would confirm the 2-methyl isomer.
-
Data Summary and Workflow
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Amino-1H-indazole | 1. NaNO₂, HCl2. SO₂, CuCl₂ | Water / Acetic Acid | 0-25 | 3-4 | ~75 (crude) |
| 2 | 1H-Indazole-4-sulfonyl Chloride | NH₄OH, Pyridine | Dichloromethane | 0-25 | 4-6 | 60-80 |
| 3 | 1H-Indazole-4-sulfonamide | CH₃I, Cs₂CO₃ | DMF | 25 | 12-18 | 50-65 (N2-isomer) |
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow diagram.
Troubleshooting
-
Low Yield in Stage 1: Ensure the temperature during diazotization is strictly maintained below 5 °C to prevent premature decomposition of the diazonium salt. Ensure the SO₂ solution is freshly prepared and saturated.
-
Incomplete Reaction in Stage 2: If the starting sulfonyl chloride persists, add an additional equivalent of the amine and base and allow the reaction to stir for a longer period. Ensure the sulfonyl chloride was properly dried from the previous step.
-
Poor N2/N1 Selectivity in Stage 3: The ratio is sensitive to conditions. Ensure the DMF is anhydrous. Other bases like K₂CO₃ can be screened, but Cs₂CO₃ generally provides better N2 selectivity. The separation of isomers via chromatography is critical; using a shallow solvent gradient can improve resolution.
Conclusion
The synthetic route detailed in this application note provides a reliable and reproducible method for obtaining 2-Methyl-2H-indazole-4-sulfonamides. By carefully controlling the reaction conditions, particularly during the final N-methylation step, the desired 2H-isomer can be synthesized and isolated in good yield. This protocol serves as a foundational method for researchers in drug discovery to access this important class of molecules for further biological evaluation.
References
-
Lattmann, E., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
-
Chihab, A., et al. (2023). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents. MDPI. [Link]
-
Chihab, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
-
Kaur, H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Chihab, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. [Link]
-
Kumar, M. R., et al. (2011). Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles. Organic Letters. [Link]
-
Hernández-Vázquez, E., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]
-
Hernández-Vázquez, E., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Portal. (2022). Synthesis of 2H-indazoles. organic-chemistry.org. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
Application Note & Protocol: Synthesis of Novel Sulfonamides using 2-Methyl-2H-indazole-4-sulfonyl chloride
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted sulfonamides derived from 2-Methyl-2H-indazole-4-sulfonyl chloride. Indazole-sulfonamides are a significant class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This protocol details a robust and reliable method for the coupling of 2-Methyl-2H-indazole-4-sulfonyl chloride with a variety of primary and secondary amines. We offer a step-by-step experimental procedure, mechanistic insights, purification strategies, and a troubleshooting guide to empower researchers in drug discovery and development. The methodologies described herein are designed to be reproducible and scalable, facilitating the generation of diverse sulfonamide libraries for screening and lead optimization.
Introduction & Scientific Background
The sulfonamide functional group is a cornerstone in modern pharmacotherapy, while the indazole scaffold is considered a "privileged" structure due to its frequent appearance in biologically active molecules.[1][2] The combination of these two moieties into a single molecular entity has yielded compounds with significant therapeutic potential.[1][4] The synthesis of these molecules typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5] This reaction, a nucleophilic acyl substitution at the sulfur center, is a fundamental transformation in organic synthesis.
2-Methyl-2H-indazole-4-sulfonyl chloride is a key building block for accessing a specific regioisomer of indazole sulfonamides. The N2-methylation of the indazole ring influences the compound's physicochemical properties and its interaction with biological targets. This guide provides a detailed protocol for utilizing this specific reagent to synthesize a diverse range of sulfonamide derivatives.
Reaction Mechanism & Scientific Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds through a well-established nucleophilic substitution pathway.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium salt.[5]
Rationale for Reagent Choices:
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used to prevent the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid, a common byproduct.[6][7]
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is crucial. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst in some cases.[4][5] An excess of the amine substrate can sometimes serve as the base, though using a dedicated base is generally preferred for cleaner reactions.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon adding the sulfonyl chloride.[5][6] The reaction is then allowed to warm to room temperature to ensure completion.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Reaction Mechanism
Caption: Mechanism of sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a sulfonamide from 2-Methyl-2H-indazole-4-sulfonyl chloride and a representative primary amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equiv. | Example Amount | Notes |
| Primary/Secondary Amine | - | 1.0 | 1.0 mmol | Ensure it is pure and dry. |
| 2-Methyl-2H-indazole-4-sulfonyl chloride | 228.67 | 1.05 | 1.05 mmol, 240 mg | Can be moisture sensitive. |
| Triethylamine (TEA) or Pyridine | 101.19 | 1.5 | 1.5 mmol, 209 µL | Use freshly distilled base. |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL | Use a dry, aprotic solvent. |
| Deionized Water | - | - | - | For work-up. |
| 1M Hydrochloric Acid (HCl) | - | - | - | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | - | For work-up. |
| Brine (Saturated NaCl Solution) | - | - | - | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying organic layer. |
| Silica Gel | - | - | - | For column chromatography. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring. |
Step-by-Step Procedure
Reaction Setup:
-
Prepare Amine Solution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the Mixture: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.
Reaction Execution: 3. Prepare Sulfonyl Chloride Solution: In a separate, dry vial, dissolve 2-Methyl-2H-indazole-4-sulfonyl chloride (1.05 mmol) in anhydrous dichloromethane (5 mL). 4. Add Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over a period of 15-20 minutes using a syringe or dropping funnel.[6] 5. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-18 hours. 6. Monitor Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., Ethyl Acetate/Hexanes) should be used. The reaction is complete when the starting amine spot has been consumed.
Work-up and Isolation: 7. Quench Reaction: Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding deionized water (10 mL). 8. Separate Layers: Transfer the mixture to a separatory funnel. Separate the organic layer. 9. Wash Organic Layer: Wash the organic layer sequentially with 1M HCl (1 x 10 mL) to remove excess base, saturated NaHCO₃ solution (1 x 10 mL) to remove any acidic byproducts, and finally with brine (1 x 10 mL). 10. Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: 11. Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[7] The appropriate eluent system is determined by TLC analysis of the crude mixture. 12. Isolate Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified sulfonamide.
Characterization
The identity and purity of the final sulfonamide product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous.[6]2. Increase reaction temperature or use a more forcing solvent. Consider adding a catalyst like DMAP for hindered or deactivated amines.3. Ensure 1.5-2.0 equivalents of base are used. |
| Presence of Sulfonic Acid Byproduct | Water present in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.[6][7] | Meticulously dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere. |
| Formation of Di-sulfonylated Product | 1. Using an excess of sulfonyl chloride with a primary amine.2. High reaction temperature. | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[6]2. Maintain a lower reaction temperature (0 °C to room temperature).3. Monitor the reaction closely by TLC and quench it once the starting amine is consumed. |
| Difficulty in Removing Excess Amine | The amine is not basic enough to be fully removed by the acidic wash. | Perform multiple washes with 1M HCl. If the amine is still present, purification by column chromatography should effectively separate it from the product. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: Sulfonyl chlorides are corrosive and lachrymatory. Avoid inhalation of dust/vapors and contact with skin and eyes. Amines can be toxic and corrosive. Triethylamine has a strong, unpleasant odor and is flammable. Handle all chemicals with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
- Sulfonamide purification process - US2777844A.
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. [Link]
-
Preparation of sulfonamides from N-silylamines - PMC. National Institutes of Health (NIH). [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. [Link]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
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Application Notes and Protocols: 2-Methyl-2H-indazole-4-sulfonyl chloride as a Versatile Building Block for Novel CCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting CCR4
The C-C chemokine receptor 4 (CCR4) has emerged as a critical therapeutic target in immuno-oncology and inflammatory diseases.[1][2] CCR4 is a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs).[3] In the tumor microenvironment (TME), CCR4 plays a pivotal role in recruiting immunosuppressive Tregs via its chemokine ligands, CCL17 and CCL22.[2][4] This influx of Tregs can dampen the anti-tumor immune response, allowing cancer cells to evade destruction.[2] Consequently, antagonizing the CCR4 signaling pathway presents a compelling strategy to enhance anti-tumor immunity.[5] Small molecule antagonists of CCR4 are under active investigation for their potential in treating various cancers and inflammatory conditions like atopic dermatitis.[1][6]
The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[7][8] Specifically, indazole arylsulfonamides have been identified as potent allosteric antagonists of CCR4.[9][10] This application note provides a detailed guide on the use of 2-Methyl-2H-indazole-4-sulfonyl chloride as a key building block for the synthesis of novel CCR4 antagonists. We will delve into the synthetic protocols, mechanistic rationale, and biological evaluation of these compounds.
The CCR4 Signaling Pathway: A Target for Therapeutic Intervention
The binding of CCL17 or CCL22 to CCR4 initiates a cascade of intracellular signaling events.[11][12] As a GPCR, CCR4 is coupled to inhibitory G proteins (Gi/Go).[12] Ligand binding leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both subunits can then modulate downstream effectors. This signaling cascade ultimately results in cellular responses such as chemotaxis, leading to the migration of Tregs and Th2 cells to sites of inflammation or tumors.[3][11] By blocking this initial binding event, CCR4 antagonists can effectively inhibit the downstream signaling and the subsequent recruitment of these immunosuppressive cell types.[13]
Figure 1: Simplified CCR4 Signaling Pathway and Point of Antagonist Intervention.
Synthesis of Indazole-Based CCR4 Antagonists: A Step-by-Step Protocol
The core of synthesizing CCR4 antagonists from 2-Methyl-2H-indazole-4-sulfonyl chloride lies in the formation of a sulfonamide bond with a suitably functionalized amine. The following protocol is a representative example adapted from established methodologies for the synthesis of indazole arylsulfonamides.[14][15]
Sources
- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of N-Aryl-2-Methyl-2H-indazole-4-sulfonamides
Abstract
This document provides a comprehensive guide for the synthesis of N-aryl-2-methyl-2H-indazole-4-sulfonamides through the coupling of 2-Methyl-2H-indazole-4-sulfonyl chloride with a variety of anilines. The indazole sulfonamide scaffold is a significant pharmacophore in modern drug discovery, and reliable synthetic protocols are essential for researchers in medicinal chemistry. This guide details the underlying reaction mechanism, offers a robust step-by-step experimental procedure, provides expert insights for optimization and troubleshooting, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.
Introduction: The Significance of Indazole Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously integral to the "sulfa drugs," the first class of commercially available antibiotics.[1] Beyond their antibacterial properties, sulfonamides are bioisosteres of amides, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[2] When incorporated into privileged scaffolds like the 2H-indazole ring system, they form compounds with a wide range of biological activities. For instance, various indazole arylsulfonamides have been investigated as potent antagonists for chemokine receptors like CCR4, which are implicated in inflammatory diseases and oncology.[3][4]
The most direct and widely adopted method for constructing these vital linkages is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This application note provides a detailed, field-proven protocol for coupling 2-Methyl-2H-indazole-4-sulfonyl chloride with substituted anilines, designed to be accessible for researchers in both academic and industrial drug development settings.
Mechanism and Rationale
The formation of a sulfonamide from a sulfonyl chloride and an aniline is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-understood mechanism that underscores the choice of reagents and conditions.
Mechanism: Nucleophilic Attack and Elimination
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Proton Transfer & Elimination: A base, typically a tertiary amine like pyridine or triethylamine, removes a proton from the nitrogen atom. Simultaneously, the chloride ion is expelled as a leaving group.
-
Acid Scavenging: The base also serves the crucial role of neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This is vital, as the HCl would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[5]
The use of a base like pyridine is common, as it can also act as a nucleophilic catalyst, accelerating the reaction.[6]
Caption: Reaction mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol is a general method that has proven effective for a range of aniline substrates.[4] Researchers should perform initial reactions on a small scale (e.g., 0.5 mmol) to optimize conditions for their specific aniline.
Materials and Equipment
| Reagents | Equipment |
| 2-Methyl-2H-indazole-4-sulfonyl chloride | Round-bottom flasks |
| Substituted Aniline (e.g., 4-methoxyaniline) | Magnetic stirrer and stir bars |
| Anhydrous Pyridine | Ice/water bath |
| Anhydrous Dichloromethane (DCM) | Dropping funnel or syringe pump |
| Hydrochloric Acid (1 M aq.) | Separatory funnel |
| Saturated Sodium Bicarbonate Solution (aq.) | Rotary evaporator |
| Brine (Saturated NaCl solution, aq.) | Glassware for column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates/chamber |
| Silica Gel (for chromatography) | Standard analytical equipment (NMR, LC-MS) |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) |
Safety Precaution: Sulfonyl chlorides are moisture-sensitive and corrosive. Anilines can be toxic. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 equivalent).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add anhydrous pyridine (1.5-2.0 equivalents) to the solution.
-
Cool the flask to 0 °C using an ice/water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate dry flask, dissolve 2-Methyl-2H-indazole-4-sulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirring aniline solution at 0 °C over 15-20 minutes using a dropping funnel or syringe. Rationale: Slow addition is critical to control the exothermic nature of the reaction and prevent the formation of unwanted side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 4-12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product sulfonamide should have an Rf value between that of the two starting materials.
-
-
Aqueous Work-up:
-
Once the reaction is complete (as determined by TLC), dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 20 mL per 100 mL of reaction volume) to remove excess pyridine.
-
Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.
-
Brine (1 x 20 mL) to aid in the separation of layers.
-
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.
-
The column is packed using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%).
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate in vacuo to yield the final N-aryl-2-methyl-2H-indazole-4-sulfonamide.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Caption: Experimental workflow for sulfonamide synthesis.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Deactivated aniline (e.g., strongly electron-withdrawing groups).2. Impure or hydrolyzed sulfonyl chloride.3. Insufficient base. | 1. For weakly nucleophilic anilines, increase reaction time, gently heat (e.g., to 40 °C), or use a more potent catalyst system.[1]2. Use freshly purchased or properly stored sulfonyl chloride.3. Increase equivalents of pyridine to 2.5-3.0. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the eluent for chromatography. A shallower gradient or a different solvent system (e.g., DCM/Methanol) may be required. |
| Reaction Stalls | Aniline is protonated by generated HCl, stopping the reaction. | Ensure at least 1.5 equivalents of base are used. If the reaction stalls, an additional portion of base can be added. |
Expert Insight - Choice of Base and Solvent: While pyridine in DCM is a standard and effective combination, other systems can be employed. Triethylamine (TEA) is a common alternative base.[6] For certain substrates, aprotic polar solvents like Tetrahydrofuran (THF) or Acetonitrile can be used. The choice of solvent can influence reaction rates; for example, reactions in methanol have been shown to be faster than in less polar solvents like ethyl acetate, though this risks solvolysis of the sulfonyl chloride.[7] The conditions described in this protocol are broadly applicable and represent a reliable starting point.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. RSC Publishing. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
-
National Institutes of Health (NIH). (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]
-
PubMed. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
ACS Publications. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH). (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. [Link]
-
ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]
- University Course Material. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from a university chemistry course website.
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
-
YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
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- 3. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Solvent Selection in Reactions with 2-Methyl-2H-indazole-4-sulfonyl chloride
Introduction: Navigating the Reactive Landscape of a Privileged Scaffold
The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The functionalization of this scaffold is therefore of paramount importance in drug discovery and development. 2-Methyl-2H-indazole-4-sulfonyl chloride is a key intermediate, offering a reactive handle for the introduction of diverse functionalities through the formation of sulfonamides and sulfonate esters. However, the very reactivity that makes this compound a valuable synthetic tool also presents significant challenges, primarily its susceptibility to hydrolysis and other decomposition pathways.
The judicious selection of a solvent system is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, influences side-product formation, and ultimately determines the success or failure of the synthetic endeavor. This guide provides a comprehensive framework for selecting the optimal solvent for reactions involving 2-Methyl-2H-indazole-4-sulfonyl chloride, drawing upon established principles of physical organic chemistry and practical, field-proven methodologies.
Physicochemical Profile of 2-Methyl-2H-indazole-4-sulfonyl chloride
A thorough understanding of the substrate's properties is the foundation of rational solvent selection. While comprehensive physical data for this specific reagent is not extensively published, the available information and analogies to similar structures provide a working profile.
| Property | Value/Observation | Source/Inference |
| Molecular Formula | C₈H Cln₂O₂S | [2] |
| Molecular Weight | 230.67 g/mol | [3] |
| Physical Form | Likely a solid at room temperature | Inferred from storage recommendations and typical nature of sulfonyl chlorides. |
| Storage Conditions | 2-8°C, under inert atmosphere | [3] |
| Stability | Susceptible to hydrolysis | General property of sulfonyl chlorides.[4] |
The recommended storage conditions strongly suggest that 2-Methyl-2H-indazole-4-sulfonyl chloride is sensitive to both moisture and potentially elevated temperatures. The primary decomposition pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid, rendering the compound unreactive for its intended nucleophilic substitution reactions.
Solvent Selection Rationale: A Mechanistic Approach
The reactions of 2-Methyl-2H-indazole-4-sulfonyl chloride with nucleophiles, such as amines and alcohols, are analogous to Sₙ2 reactions. The solvent plays a crucial role in stabilizing reactants and transition states, and its properties must be carefully matched to the reaction mechanism.
Aprotic Solvents: The Preferred Reaction Media
Aprotic solvents, which lack acidic protons, are the preferred choice for reactions with sulfonyl chlorides. They are unable to act as hydrogen bond donors, which is critical for preserving the nucleophilicity of amines and alkoxides.
-
Polar Aprotic Solvents: This class of solvents is generally the most effective for sulfonylation reactions. Their polarity is sufficient to dissolve the sulfonyl chloride and the nucleophile (often as a salt), while their aprotic nature prevents the deactivation of the nucleophile.
-
Dichloromethane (DCM): An excellent first choice for many reactions due to its inertness and ease of removal. It is particularly suitable for reactions with amines in the presence of a tertiary amine base like triethylamine (Et₃N).
-
Acetonitrile (MeCN): Its higher polarity can be beneficial for less soluble reactants. It is also relatively inert and has a convenient boiling point for reactions at elevated temperatures.
-
Tetrahydrofuran (THF): A versatile solvent, though care must be taken to use anhydrous grades, as it can contain water and peroxides.
-
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar solvents are excellent for dissolving a wide range of substrates and are particularly useful for reactions with poorly soluble or less reactive nucleophiles. However, their high boiling points can make product isolation more challenging. For reactions involving indazole synthesis, DMSO has been shown to be an effective solvent.
-
-
Nonpolar Aprotic Solvents: Solvents like toluene and hexane are generally poor choices for these reactions. The low polarity of these solvents often leads to poor solubility of the sulfonyl chloride and the nucleophile, resulting in slow and incomplete reactions.
Protic Solvents: To Be Avoided
Protic solvents, such as water, alcohols, and carboxylic acids, should be strictly avoided as the primary reaction medium.
-
Water: Reacts readily with sulfonyl chlorides to produce the corresponding sulfonic acid, effectively quenching the desired reaction.
-
Alcohols: While alcohols are reactants for the formation of sulfonate esters, using them as the solvent can lead to competitive side reactions and difficulties in controlling the stoichiometry. It is generally preferable to use a stoichiometric amount of the alcohol in an inert aprotic solvent.
Experimental Protocols
The following protocols provide a starting point for the use of 2-Methyl-2H-indazole-4-sulfonyl chloride. Optimization may be required based on the specific nucleophile and desired product.
Protocol 1: Preliminary Solubility and Stability Assessment
Before committing to a large-scale reaction, it is prudent to perform a small-scale test to determine the solubility and stability of the sulfonyl chloride in a selection of candidate solvents.
Objective: To identify suitable aprotic solvents for subsequent reactions.
Materials:
-
2-Methyl-2H-indazole-4-sulfonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Small vials or test tubes with septa
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place a small, accurately weighed amount (e.g., 5-10 mg) of 2-Methyl-2H-indazole-4-sulfonyl chloride into each of four dry vials.
-
Purge each vial with an inert gas.
-
Add a measured volume (e.g., 0.5 mL) of a different anhydrous solvent to each vial.
-
Observe the solubility at room temperature. Note if the compound dissolves completely, partially, or not at all.
-
If solubility is poor, gently warm the vial and observe any changes.
-
Allow the solutions to stand at room temperature for a set period (e.g., 1 hour).
-
Analyze a small aliquot from each vial by TLC or LC-MS to check for the appearance of new spots, which may indicate decomposition (e.g., hydrolysis to the sulfonic acid).
Interpretation of Results:
-
Ideal Solvents: The sulfonyl chloride should be fully soluble, and there should be no evidence of decomposition.
-
Acceptable Solvents: Partial solubility may be acceptable if the reaction is to be run at an elevated temperature where solubility increases.
-
Unsuitable Solvents: Poor solubility or evidence of decomposition indicates that the solvent is not a good choice.
Caption: Workflow for preliminary solvent screening.
Protocol 2: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the reaction of 2-Methyl-2H-indazole-4-sulfonyl chloride with a primary or secondary amine.
Objective: To synthesize a 2-methyl-2H-indazole-4-sulfonamide derivative.
Materials:
-
2-Methyl-2H-indazole-4-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., water, brine, saturated sodium bicarbonate, magnesium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine and the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine).
-
In a separate flask, dissolve the 2-Methyl-2H-indazole-4-sulfonyl chloride in the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for sulfonamide synthesis.
Conclusion
The successful application of 2-Methyl-2H-indazole-4-sulfonyl chloride in organic synthesis is critically dependent on the careful selection of the reaction solvent. Aprotic solvents, particularly polar aprotic solvents such as dichloromethane and acetonitrile, are highly recommended to maximize reactivity while minimizing undesirable hydrolysis. A preliminary assessment of solubility and stability is a valuable, resource-efficient step in optimizing reaction conditions. The protocols provided herein offer a robust starting point for the synthesis of novel indazole-based sulfonamides and sulfonate esters, enabling the advancement of research in medicinal chemistry and drug development.
References
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G. S. Jones, et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(23), 9573–9589. [Link]
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A. Gómez-Palomino & J. Cornella. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
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A. Gómez-Palomino & J. Cornella. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(51), 18399-18404. [Link]
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PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved January 19, 2026, from [Link]
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P. K. S. Tisara, et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. [Link]
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A. Gómez-Palomino & J. Cornella. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
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PubChemLite. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S). Retrieved January 19, 2026, from [Link]
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R. R. Parkhurst, et al. (2014). Synthesis of poly(sulfonate ester)s by ADMET polymerization. RSC Advances, 4(96), 53967-53974. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved January 19, 2026, from [Link]
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H. Qu, et al. (2010). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2732. [Link]
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R. Rodríguez-Villar, et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2138. [Link]
-
P. Ghosh & A. Hajra. (2020). Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3699–3708. [Link]
-
O. I. Shevchuk, et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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A. F. Amalia, et al. (2023). Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst. Journal of Chemical Technology and Environment, 2(2), 75-81. [Link]
-
PubChemLite. (n.d.). 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). Retrieved January 19, 2026, from [Link]
-
U. Beifuss, et al. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. European Journal of Organic Chemistry, 2018(20-21), 2530-2538. [Link]
-
A. A. F. Wasfy, et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1196. [Link]
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Base selection for sulfonylation with 2-Methyl-2H-indazole-4-sulfonyl chloride
Application & Protocol Guide
Topic: Strategic Base Selection for Sulfonylation with 2-Methyl-2H-indazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Base Selection in Modern Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from antibacterial drugs to diuretics and hypoglycemics. The synthesis of sulfonamides, most commonly achieved by reacting a primary or secondary amine with a sulfonyl chloride, is a fundamental transformation in drug discovery and development.[1][2] While the reaction appears straightforward, its success and efficiency are critically dependent on the judicious selection of a base.
The base serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction and, in some cases, can act as a nucleophilic catalyst to accelerate the transformation.[3][4] The choice of base dictates reaction kinetics, selectivity, and the suppression of common side reactions, such as the di-sulfonylation of primary amines.[5][6]
This guide provides a comprehensive overview of the principles and protocols for selecting the optimal base for sulfonylation reactions using 2-Methyl-2H-indazole-4-sulfonyl chloride , a representative heterocyclic sulfonyl chloride. We will explore the mechanistic rationale behind base selection, provide detailed experimental protocols for various substrate classes, and offer a troubleshooting guide for common challenges.
Section 1: Theoretical Framework for Base Selection
The choice of base is not arbitrary; it is a strategic decision based on the interplay between the nucleophilicity of the substrate, the steric environment of the reactants, and the desired reaction mechanism.
Stoichiometric, Non-Nucleophilic Bases: The Proton Scavengers
The most common role for a base in sulfonylation is to act as a simple proton scavenger, neutralizing the HCl generated in situ. For this purpose, sterically hindered, non-nucleophilic tertiary amines are often ideal. Their bulk prevents them from competing with the substrate by attacking the electrophilic sulfur atom of the sulfonyl chloride, thereby minimizing side reactions.[7][8]
-
Triethylamine (TEA): A widely used, cost-effective base. However, its relatively low steric hindrance can sometimes lead to competing nucleophilic catalysis or side reactions.[2]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): The quintessential sterically hindered, non-nucleophilic base.[7][9] The two isopropyl groups effectively shield the nitrogen atom, making it an excellent proton scavenger with minimal nucleophilic character.[8][10] This makes it a superior choice for sensitive or sterically demanding substrates where side reactions are a concern.
Nucleophilic Bases: The Catalytic Pathway
Certain bases can actively participate in the reaction mechanism by acting as nucleophilic catalysts. These bases are typically less sterically hindered and can attack the sulfonyl chloride to form a highly reactive intermediate, which is then more susceptible to attack by the primary nucleophile (amine or alcohol).
-
Pyridine: A classic base for sulfonylation that can function as both a proton scavenger and a mild nucleophilic catalyst.[2][4] It reacts with the sulfonyl chloride to form an N-sulfonylpyridinium salt, a more potent sulfonylating agent.[4]
-
4-Dimethylaminopyridine (DMAP): A hyper-nucleophilic catalyst used in small (catalytic) quantities, typically alongside a stoichiometric base like TEA or DIPEA.[11][12] DMAP rapidly forms a highly reactive N-sulfonyl-DMAP-pyridinium intermediate, which dramatically accelerates the sulfonylation of weakly nucleophilic substrates like hindered alcohols or phenols.[11][13]
The decision to use a purely stoichiometric base versus a catalytic system depends heavily on the reactivity of the substrate.
Caption: Mechanistic pathways for sulfonylation.
Section 2: A Practical Guide to Base Selection
The optimal base is determined by the nature of the nucleophile (the amine or alcohol substrate). This decision tree provides a logical workflow for experimental design.
Sources
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- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for the Purification of Sulfonamides Derived from 2-Methyl-2H-indazole-4-sulfonyl chloride
Introduction: The Significance of Purity for 2-Methyl-2H-indazole Sulfonamides
The 2-Methyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[1][2] When functionalized as a sulfonamide, these compounds exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development.[3] The journey from crude reaction product to a highly purified active pharmaceutical ingredient (API) is, however, fraught with challenges. The presence of unreacted starting materials, byproducts, and process-related impurities can significantly impact the compound's efficacy, safety, and physicochemical properties.
This technical guide provides a comprehensive overview of robust and validated methods for the purification of sulfonamides derived from 2-Methyl-2H-indazole-4-sulfonyl chloride. We will delve into the mechanistic rationale behind each purification technique, offer detailed, step-by-step protocols, and provide troubleshooting guidance to overcome common challenges. The methodologies described herein are designed to be self-validating, ensuring the consistent attainment of high-purity materials essential for research, preclinical, and clinical applications.
Understanding Potential Impurities
Effective purification begins with a thorough understanding of the potential impurities that may be present in the crude product. In the synthesis of sulfonamides from 2-Methyl-2H-indazole-4-sulfonyl chloride and a primary or secondary amine, common impurities include:
-
Unreacted 2-Methyl-2H-indazole-4-sulfonyl chloride: This reactive starting material can be challenging to remove and may interfere with downstream applications.
-
Unreacted Amine: The starting amine is often used in slight excess and must be completely removed.
-
Hydrolysis Product: The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, particularly in the presence of moisture.
-
Side-Reaction Products: Depending on the complexity of the starting materials, various side reactions can occur. For instance, if the amine is not adequately protected, the newly formed sulfonyl chloride group on one molecule can react with the amine group of another, leading to polymerization.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or bases, must be thoroughly removed.
Purification Strategy: A Multi-pronged Approach
A single purification technique is often insufficient to achieve the high purity required for pharmaceutical applications. A well-designed purification strategy typically involves a combination of methods, each targeting different types of impurities. The general workflow for the purification of sulfonamides derived from 2-Methyl-2H-indazole-4-sulfonyl chloride is outlined below.
Caption: A general workflow for the purification of sulfonamides.
Protocol 1: Aqueous Workup and Liquid-Liquid Extraction
The initial purification step following the synthesis of the sulfonamide is typically an aqueous workup involving liquid-liquid extraction. This technique separates compounds based on their differential solubility in two immiscible liquid phases, effectively removing many water-soluble impurities.
Rationale
The acidic nature of the reaction byproduct, hydrochloric acid (when a base like pyridine or triethylamine is used), and any unreacted sulfonyl chloride (which can hydrolyze to the corresponding sulfonic acid) allows for their removal by washing with a basic aqueous solution, such as saturated sodium bicarbonate. Conversely, any excess basic starting amine can be removed by washing with a dilute acidic solution, like 1M HCl. The desired sulfonamide, being less polar and generally insoluble in aqueous solutions at neutral pH, will remain in the organic layer.
Detailed Protocol
-
Dilution: Dilute the reaction mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl to remove any unreacted amine and other basic impurities.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the hydrolyzed sulfonyl chloride.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[5] The principle lies in dissolving the crude product in a hot solvent and then allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[5]
Solvent Selection: The Key to Success
The choice of solvent is critical for effective recrystallization. An ideal solvent should:
-
Dissolve the sulfonamide sparingly or not at all at room temperature but completely at its boiling point.
-
Dissolve the impurities well at all temperatures or not at all.
-
Not react with the sulfonamide.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Common solvents for the recrystallization of sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[5] For sulfonamides derived from the 2-Methyl-2H-indazole scaffold, a good starting point for solvent screening would be mixtures of a polar solvent like ethanol or acetone with a non-polar solvent like hexanes.
| Solvent System | Rationale |
| Ethanol/Water | A versatile system where the sulfonamide is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid. Reheating to clarity and slow cooling often yields high-purity crystals. |
| Isopropanol/Water | Similar to the ethanol/water system, offering a slightly different solubility profile. |
| Acetone/Hexanes | A good choice for less polar sulfonamides. The compound is dissolved in a minimum of hot acetone, and hexanes are added as the anti-solvent to induce crystallization. |
Detailed Protocol (Single-Solvent Recrystallization)
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of a suitable solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely.[5] If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization.[6]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this period.[5]
-
Maximizing Yield: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified sulfonamide.
Troubleshooting Recrystallization
Caption: A troubleshooting guide for common recrystallization problems.
"Oiling out," where the product separates as a liquid instead of a solid, can occur if the solution is cooled too quickly or if the impurity level is high.[6] To remedy this, reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6] If no crystals form, the solution may be supersaturated or too dilute. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.[6]
Protocol 3: Column Chromatography
For challenging separations or to achieve the highest level of purity, column chromatography is an indispensable tool. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Choosing the Right System
For sulfonamides derived from 2-Methyl-2H-indazole, which are likely to be moderately polar, normal-phase chromatography on silica gel is a good starting point. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).
Based on the purification of related 2-phenyl-2H-indazole derivatives, the following solvent systems are recommended for initial screening:[1][2]
| Stationary Phase | Mobile Phase System | Gradient | Comments |
| Silica Gel | Hexane / Ethyl Acetate | Start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity. | A versatile system for a wide range of polarities. |
| Silica Gel | Dichloromethane / Methanol | Begin with pure dichloromethane and slowly introduce methanol (e.g., 0-5%). | Effective for more polar sulfonamides. |
Detailed Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude sulfonamide in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar composition.
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfonamide.
Advanced Purification: Chiral Separation
Many sulfonamides developed for pharmaceutical applications are chiral. The separation of enantiomers is a critical step, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Techniques for Chiral Separation
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for the analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are particularly effective for the separation of sulfonamides.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC. SFC has been successfully used for the semi-preparative separation of sulfonamide enantiomers.
Conclusion
The purification of sulfonamides derived from 2-Methyl-2H-indazole-4-sulfonyl chloride is a critical process that directly impacts their suitability for research and drug development. A systematic approach, often combining liquid-liquid extraction, recrystallization, and column chromatography, is essential for achieving high levels of purity. The protocols and troubleshooting guides provided in this application note serve as a robust starting point for developing a tailored purification strategy. By understanding the principles behind each technique and carefully optimizing the experimental conditions, researchers can consistently obtain high-quality materials, paving the way for the successful advancement of novel therapeutic agents.
References
- Benchchem. (n.d.). Recrystallization of Sulfonamide Products. Technical Support Center.
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions. Technical Support Center.
- Benchchem. (n.d.). Purification of N-(Trimethylsilyl)sulfonamides. Technical Support Center.
- D. A. Thomas, B. T. Smith, C. D. Smith. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Benchchem. (n.d.). Minimizing side products in sulfonamide synthesis. Technical Support Center.
- Bowser, J. R., Williams, P. J., & Kura, K. (n.d.). Preparation of sulfonamides from N-silylamines. PMC.
- Hernández-Luis, F., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health.
- Hernández-Luis, F., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate.
-
Naaz, F., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Troubleshooting & Optimization
Common side reactions with 2-Methyl-2H-indazole-4-sulfonyl chloride
Welcome to the technical support guide for 2-Methyl-2H-indazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in synthetic applications. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction with 2-Methyl-2H-indazole-4-sulfonyl chloride is giving a low yield of the desired sulfonamide. What are the likely causes and how can I improve it?
Low yields in sulfonamide synthesis are a common issue that can often be traced back to a few key factors. The primary culprits are typically the presence of moisture, the purity of your reagents, and suboptimal reaction conditions.[1][2]
Troubleshooting Steps:
-
Moisture Control is Critical: 2-Methyl-2H-indazole-4-sulfonyl chloride, like all sulfonyl chlorides, is highly susceptible to hydrolysis.[2] The presence of water in your reaction will lead to the formation of the corresponding sulfonic acid, which is unreactive towards your amine nucleophile and reduces the amount of sulfonyl chloride available for the desired reaction.
-
Preventative Measures:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator before use.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle over molecular sieves.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][2]
-
-
-
Reagent Purity: The purity of both the 2-Methyl-2H-indazole-4-sulfonyl chloride and your amine is paramount.
-
Sulfonyl Chloride: If the sulfonyl chloride has been stored for a long time or improperly, it may have already partially hydrolyzed. It is recommended to use freshly opened or prepared sulfonyl chloride.
-
Amine: Impurities in the amine can interfere with the reaction. Ensure its purity by standard analytical techniques (e.g., NMR, LC-MS) and purify if necessary.
-
-
Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] If the HCl is not scavenged, it will protonate your amine, rendering it non-nucleophilic and halting the reaction.
-
Choosing the Right Base:
-
For most primary and secondary amines, a tertiary amine base like triethylamine (Et₃N) or pyridine is sufficient. Use at least one equivalent, and often a slight excess (1.1-1.5 equivalents) is beneficial.[1]
-
For less nucleophilic amines, such as anilines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[1]
-
-
-
Solvent Choice: The solvent can significantly impact the reaction rate.
-
Recommended Solvents: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used and generally effective.[1] The choice will depend on the solubility of your specific substrates.
-
Experimental Protocol for Improved Yield:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your amine (1.0 eq.) and the chosen anhydrous solvent (e.g., DCM).
-
Add the base (e.g., triethylamine, 1.2 eq.) and stir the solution at 0 °C (ice bath).
-
In a separate flask, dissolve 2-Methyl-2H-indazole-4-sulfonyl chloride (1.0-1.1 eq.) in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, proceed with aqueous workup to remove the base hydrochloride salt and any excess base.
Question 2: I've observed a significant side product in my reaction. What could it be and how can I minimize its formation?
The most common side product is the sulfonic acid resulting from hydrolysis. However, other side reactions can occur depending on your nucleophile and reaction conditions.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 2-Methyl-2H-indazole-4-sulfonic acid | Reaction of the sulfonyl chloride with water.[2] | Rigorously exclude moisture from the reaction as detailed in Question 1. |
| Bis-sulfonated Amine | If using a primary amine, reaction of the initially formed sulfonamide's N-H with another molecule of the sulfonyl chloride. | Use a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution to maintain a low concentration of the electrophile. |
| Reaction with Solvent | In some cases, nucleophilic solvents or bases (like pyridine) can react with the sulfonyl chloride. | Choose a non-nucleophilic solvent and base. While pyridine is a common base, for very reactive sulfonyl chlorides, a bulkier base like 2,6-lutidine or a non-nucleophilic base like DBU may be preferable. |
Workflow for Identifying and Minimizing Side Products
Caption: Troubleshooting workflow for reactions with 2-Methyl-2H-indazole-4-sulfonyl chloride.
Question 3: My amine is poorly nucleophilic (e.g., an aromatic amine) and the reaction is very slow. How can I drive it to completion?
For less reactive amines, more forcing conditions may be necessary. However, this also increases the risk of side reactions and decomposition.
Strategies for Less Nucleophilic Amines:
-
Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely for any signs of decomposition (e.g., color change).
-
Stronger Base: As mentioned, a stronger base like DBU can be more effective in deprotonating the amine or the intermediate adduct, thus facilitating the reaction.[1]
-
Catalysis: In some challenging cases, the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts can accelerate the reaction. DMAP works by first reacting with the sulfonyl chloride to form a more reactive sulfonylpyridinium intermediate.
Question 4: What is the best way to purify the final sulfonamide product?
Purification will depend on the physical properties of your product and the nature of the impurities.
General Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, then with a saturated aqueous solution of NaHCO₃ to remove any unreacted sulfonyl chloride (as sulfonic acid) and acidic impurities, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography/Recrystallization:
-
Column Chromatography: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.
-
Visualizing the Main Reaction and Key Side Reaction
Caption: Reaction scheme showing the desired sulfonamide formation and the competing hydrolysis side reaction.
References
Sources
Preventing hydrolysis of 2-Methyl-2H-indazole-4-sulfonyl chloride during reaction
A Guide to Preventing Hydrolysis and Ensuring Reaction Success
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-2H-indazole-4-sulfonyl chloride. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the challenges associated with the use of this reactive intermediate, with a primary focus on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-2H-indazole-4-sulfonyl chloride and why is it sensitive to hydrolysis?
2-Methyl-2H-indazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride. The sulfonyl chloride functional group (-SO₂Cl) is inherently electrophilic, making the sulfur atom susceptible to nucleophilic attack. Water is a common nucleophile present in many laboratory environments (e.g., in solvents, on glassware, or in the atmosphere). The hydrolysis of 2-Methyl-2H-indazole-4-sulfonyl chloride proceeds via a nucleophilic attack of water on the sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding and often undesired 2-Methyl-2H-indazole-4-sulfonic acid.
Q2: What are the primary consequences of hydrolysis of 2-Methyl-2H-indazole-4-sulfonyl chloride in my reaction?
The hydrolysis of 2-Methyl-2H-indazole-4-sulfonyl chloride can have several detrimental effects on your experiment:
-
Reduced Yield: The consumption of the starting material through hydrolysis directly leads to a lower yield of your desired product.
-
Formation of Byproducts: The resulting sulfonic acid can complicate the purification of your target molecule.
-
Alteration of Reaction pH: The hydrolysis process generates hydrochloric acid (HCl), which can alter the pH of the reaction mixture and potentially lead to unwanted side reactions or decomposition of acid-sensitive compounds.
Q3: How can I visually identify if my 2-Methyl-2H-indazole-4-sulfonyl chloride has started to hydrolyze?
While there isn't a distinct color change universally associated with the hydrolysis of this specific compound, signs of decomposition for sulfonyl chlorides, in general, can include a change in appearance from a crystalline solid to a more clumpy or syrupy consistency due to the formation of the sulfonic acid and absorbed water. The most reliable methods for detecting hydrolysis are analytical.
Q4: What analytical techniques are recommended for detecting the hydrolysis of 2-Methyl-2H-indazole-4-sulfonyl chloride?
Several analytical techniques can be employed to assess the purity of your sulfonyl chloride and detect the presence of its sulfonic acid hydrolysis product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the sulfonyl chloride and its corresponding sulfonic acid. The chemical shifts of the protons and carbons on the indazole ring will be different for the two compounds. For analysis, it is crucial to use anhydrous deuterated solvents such as CDCl₃ or acetone-d₆.[1]
-
Infrared (IR) Spectroscopy: The sulfonyl chloride group has characteristic strong absorption bands for the S=O stretches (typically in the range of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹) and the S-Cl stretch (around 600-700 cm⁻¹). The sulfonic acid will have a broad O-H stretch in addition to the S=O stretches.[1]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are excellent techniques for separating the sulfonyl chloride from its hydrolysis product and quantifying the purity.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While sulfonyl chlorides can be analyzed by GC, their thermal lability and reactivity can be a challenge. Derivatization might be necessary in some cases.
Troubleshooting Guide: Preventing Hydrolysis During Reaction
This section provides a structured approach to troubleshooting common issues related to the hydrolysis of 2-Methyl-2H-indazole-4-sulfonyl chloride.
Issue 1: Low yield of the desired product, with the presence of a polar, water-soluble byproduct.
-
Potential Cause: Inadequate drying of solvents, reagents, or glassware, leading to the presence of moisture and subsequent hydrolysis of the sulfonyl chloride.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure that all solvents are rigorously dried using appropriate methods. For common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN), distillation from a suitable drying agent (e.g., CaH₂, Na/benzophenone) or the use of a solvent purification system is recommended.
-
Reagent Purity: If your reaction involves other reagents, ensure they are anhydrous. Solid reagents can be dried in a vacuum oven, and liquid reagents can be dried over molecular sieves.
-
Glassware Preparation: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and then cooled under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a nitrogen or argon manifold with a bubbler.
-
Issue 2: The reaction is sluggish or does not go to completion, even with a stoichiometric amount of reagents.
-
Potential Cause: Gradual hydrolysis of the 2-Methyl-2H-indazole-4-sulfonyl chloride over the course of the reaction due to atmospheric moisture ingress.
-
Troubleshooting Steps:
-
System Seal: Check all joints and septa for a proper seal to prevent the entry of atmospheric moisture. Use high-vacuum grease for ground glass joints where appropriate.
-
Positive Pressure of Inert Gas: Maintain a slight positive pressure of inert gas throughout the entire reaction duration.
-
Addition Technique: For long reactions, consider adding the 2-Methyl-2H-indazole-4-sulfonyl chloride in portions or via a syringe pump to minimize its exposure time to any trace moisture in the reaction mixture.
-
Issue 3: Difficulty in purifying the product due to the presence of 2-Methyl-2H-indazole-4-sulfonic acid.
-
Potential Cause: Hydrolysis occurring during the reaction work-up.
-
Troubleshooting Steps:
-
Anhydrous Work-up: If your product is not water-soluble, consider a completely anhydrous work-up. This can involve filtering the reaction mixture through a pad of celite or silica gel under an inert atmosphere to remove any solid byproducts, followed by removal of the solvent in vacuo.
-
Careful Aqueous Work-up: If an aqueous work-up is unavoidable, perform it quickly and at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis. Use deionized, de-gassed water.
-
Basic Wash: A wash with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) can help to neutralize any generated HCl and also to deprotonate the sulfonic acid, making it more water-soluble and easier to remove in the aqueous layer.[3]
-
Scavenger Resins: For challenging purifications, consider using a scavenger resin. An amine-based scavenger resin can react with the unreacted sulfonyl chloride, and the resulting resin-bound sulfonamide can be easily filtered off.[3]
-
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines the essential steps for setting up a reaction to minimize the risk of hydrolysis.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Dry the glassware in an oven at 120 °C for at least 4 hours.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.
-
-
Solvent and Reagent Preparation:
-
Use freshly dried and distilled solvents.
-
Ensure all liquid reagents are anhydrous. If necessary, dry them over an appropriate drying agent (e.g., molecular sieves).
-
Dry all solid reagents in a vacuum oven before use.
-
-
Reaction Execution:
-
Charge the reaction flask with the solvent and any other reagents (except the sulfonyl chloride) under a positive pressure of inert gas.
-
If the reaction requires cooling, bring the mixture to the desired temperature.
-
Add the 2-Methyl-2H-indazole-4-sulfonyl chloride to the reaction mixture. For solid additions, use a solid addition funnel or a Schlenk flask. For liquid additions, use a gas-tight syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Protocol 2: Non-Aqueous Work-up Procedure
This protocol is suitable for reactions where the product is soluble in an organic solvent and sensitive to water.
-
Reaction Quenching (if necessary):
-
If the reaction needs to be quenched, do so with an anhydrous quencher (e.g., a small amount of anhydrous methanol or ethanol).
-
-
Filtration:
-
Filter the reaction mixture through a pad of celite or silica gel under an inert atmosphere to remove any solid byproducts. A cannula filtration setup is ideal.
-
-
Solvent Removal:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by an appropriate non-aqueous method, such as chromatography on silica gel using anhydrous solvents.
-
Data Presentation
Table 1: Recommended Anhydrous Solvents and Drying Agents
| Solvent | Drying Agent | Boiling Point (°C) |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | 39.6 |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | 66 |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | 81.6 |
| Toluene | Sodium/Benzophenone | 110.6 |
| Diethyl Ether | Sodium/Benzophenone | 34.6 |
Table 2: Troubleshooting Summary for Hydrolysis Prevention
| Symptom | Potential Cause | Recommended Action |
| Low product yield | Moisture in reaction | Rigorously dry all solvents, reagents, and glassware. |
| Formation of polar byproduct | Hydrolysis of starting material | Use anhydrous reaction conditions and an inert atmosphere. |
| Reaction stalls | Gradual hydrolysis | Ensure a well-sealed system with positive inert gas pressure. |
| Difficult purification | Hydrolysis during work-up | Perform a rapid, cold aqueous work-up or a non-aqueous work-up. |
Visualizing the Process
Diagram 1: Hydrolysis Mechanism of 2-Methyl-2H-indazole-4-sulfonyl chloride
Caption: Key stages in a hydrolysis-free reaction workflow.
References
- King, J. F., & Durst, T. (1963). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. Canadian Journal of Chemistry, 41(10), 2351-2358.
- Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(21), 9471–9484.
- El-Faham, A., et al. (2021).
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.
-
PubMed. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Retrieved from [Link]
Sources
Technical Support Center: Purification Strategies for Reactions Involving 2-Methyl-2H-indazole-4-sulfonyl chloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-2H-indazole-4-sulfonyl chloride. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted starting material from your desired product. By understanding the underlying chemical principles, you can design robust purification strategies to ensure the integrity of your final compound.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during the workup and purification of reactions involving 2-Methyl-2H-indazole-4-sulfonyl chloride.
Issue 1: My crude product is contaminated with a significant amount of unreacted 2-Methyl-2H-indazole-4-sulfonyl chloride, which is co-eluting with my product during column chromatography.
Underlying Cause: The polarity of your product and the unreacted sulfonyl chloride are likely very similar, leading to poor separation on silica gel.[1] A direct chromatographic approach may not be effective without first modifying the unreacted starting material.
Recommended Solution: Quench-Then-Extract Protocol
The most effective strategy is to selectively react the excess sulfonyl chloride to form a byproduct with significantly different solubility properties, allowing for its removal via liquid-liquid extraction.
Step-by-Step Protocol:
-
Reaction Quenching: Upon completion of your primary reaction (as monitored by TLC or LC-MS), cool the reaction mixture to 0 °C.
-
Nucleophilic Quench: Slowly add a suitable nucleophile to react with the excess 2-Methyl-2H-indazole-4-sulfonyl chloride. Common choices include:
-
Stirring: Allow the mixture to stir for 30-60 minutes at room temperature to ensure the complete reaction of the excess sulfonyl chloride.
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
If a basic quench was used, you may need to adjust the pH. An acidic wash (e.g., 1 M HCl) can help remove any remaining basic quenching agent, while a basic wash (e.g., saturated NaHCO₃) will ensure the sulfonic acid is in its salt form and resides in the aqueous layer.[3]
-
Separate the organic layer, which contains your desired product.
-
Wash the organic layer sequentially with water and brine.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purity Assessment: Analyze the crude product by TLC or LC-MS to confirm the absence of the sulfonyl chloride before proceeding with further purification, such as column chromatography.
Issue 2: My product is sensitive to aqueous or basic conditions, and I need to avoid a traditional workup.
Underlying Cause: Certain functional groups in your product may be susceptible to hydrolysis or degradation under the conditions of a standard aqueous workup.
Recommended Solution: Scavenger Resin Protocol
The use of a solid-supported scavenger resin provides a non-aqueous method for removing unreacted sulfonyl chloride.[2] The resin covalently binds the unwanted material, which can then be removed by simple filtration.
Step-by-Step Protocol:
-
Resin Selection: Choose an appropriate amine-functionalized scavenger resin, such as an aminomethylated polystyrene resin.[1]
-
Resin Addition: Once your primary reaction is complete, add an excess of the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) directly to the reaction mixture.[2]
-
Agitation: Stir or shake the resulting slurry at room temperature. The reaction time will depend on the specific resin and reaction conditions, but it is typically a few hours to overnight.[1]
-
Monitoring: Monitor the disappearance of the 2-Methyl-2H-indazole-4-sulfonyl chloride by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a suitable organic solvent and combine the filtrate and washings. Concentrate the solution under reduced pressure to obtain your crude product, now free of the unreacted sulfonyl chloride.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the removal of 2-Methyl-2H-indazole-4-sulfonyl chloride?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective method.[1] The sulfonyl chloride is a relatively nonpolar compound. You can often visualize it under UV light. Staining with a potassium permanganate solution can also be effective as sulfonyl chlorides are susceptible to oxidation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.[4]
Q2: I've performed a basic wash, but I still see some unreacted sulfonyl chloride. What could be the reason?
A2: While a basic wash is effective at removing the sulfonic acid byproduct of hydrolysis, the hydrolysis of the sulfonyl chloride itself might be slow, especially if it is sterically hindered or if there is poor mixing between the organic and aqueous phases.[2][5] To troubleshoot this, you can increase the stirring time with the basic solution or consider a pre-quench with a nucleophile like aqueous ammonia before the basic wash to convert the sulfonyl chloride to a more readily extractable species.[2]
Q3: My final product has "oiled out" during crystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur when the product is impure or when the cooling rate is too fast.[6] To address this, try re-dissolving the oil in a slightly larger volume of hot solvent and allowing it to cool more slowly.[6] If this doesn't work, consider purifying the crude product by column chromatography before attempting recrystallization.[6]
Q4: How can I confirm the identity and purity of my final product after removing the unreacted sulfonyl chloride?
A4: A combination of analytical techniques is recommended for full characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information.[4] Mass spectrometry will confirm the molecular weight of your product.[4] HPLC is a versatile technique for assessing purity.[4][7]
Data and Protocols
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methyl-2H-indazole-4-sulfonyl chloride | C₈H₇ClN₂O₂S | 230.67 |
| 2-Methyl-2H-indazole-4-sulfonic acid | C₈H₈N₂O₃S | 212.23 |
Detailed Experimental Protocols
Protocol 1: Recrystallization for Product Purification
This method is suitable for solid products with moderate to high purity after the initial removal of the sulfonyl chloride.[8]
-
Solvent Selection: Choose a solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9] Common choices for sulfonamides include ethanol-water or isopropanol-water mixtures.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[6]
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Analytical Monitoring by HPLC
This protocol provides a general starting point for developing an HPLC method to monitor the removal of 2-Methyl-2H-indazole-4-sulfonyl chloride.
-
Column: A C18 reversed-phase column is a common choice.[10]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically employed. The addition of a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.05%) can improve peak shape.[10]
-
Detection: A UV detector is suitable for detecting the aromatic indazole ring system.[10]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter before injection.
Visual Diagrams
Caption: Decision workflow for selecting a purification strategy.
Caption: Hydrolysis of the sulfonyl chloride during a basic quench.
References
- Benchchem.
- Benchchem.
- Benchchem.
- Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Benchchem. Technical Support Center: Sulfonyl Chloride Work-up.
- Benchchem. Byproduct identification and removal in sulfonamide synthesis.
- PubMed.
- Benchchem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- Indian Journal of Chemistry.
- Reddit.
- ResearchGate.
- Google Patents. HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- PubMed.
- University of Rochester, Department of Chemistry.
- Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride.
- SOP: CRYSTALLIZ
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1363381-73-0|2-Methyl-2H-indazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
Technical Support Center: Optimization of Reaction Temperature for 2-Methyl-2H-indazole-4-sulfonyl chloride Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2H-indazole-4-sulfonyl chloride. The chlorosulfonation of heterocyclic compounds is a powerful but sensitive transformation. Reaction temperature is arguably the most critical parameter to control, as it directly dictates reaction rate, product yield, purity, and the formation of process-impure side products. This document provides a structured approach to troubleshooting common issues and systematically optimizing the reaction temperature for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of 2-Methyl-2H-indazole-4-sulfonyl chloride, and why is temperature control paramount?
The synthesis is a classic electrophilic aromatic substitution reaction. The potent electrophile, generated from a chlorosulfonating agent like chlorosulfonic acid (ClSO₃H), attacks the electron-rich indazole ring. The 2-methyl-2H-indazole core is a robust heterocycle, but the chlorosulfonation process itself is highly exothermic and prone to side reactions. Temperature control is essential to maintain the delicate balance between achieving a practical reaction rate and preventing the formation of byproducts or product degradation.[1][2]
Q2: What are the primary side products I should anticipate, and how does temperature influence their formation?
The two most common impurities are:
-
2-Methyl-2H-indazole-4-sulfonic acid: This results from the hydrolysis of the target sulfonyl chloride.[3] While some hydrolysis can occur from trace moisture during the reaction, it is most prevalent during the aqueous work-up phase.[2][4] Higher reaction temperatures do not directly cause hydrolysis but can lead to a more vigorous and difficult-to-control quench, increasing the likelihood of product degradation.
-
Diaryl Sulfone: This byproduct forms when a molecule of the newly generated sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material, 2-Methyl-2H-indazole. This secondary reaction is typically favored at higher temperatures and when an insufficient excess of the chlorosulfonating agent is used.[2][4]
Q3: What is a generally recommended starting temperature range for this type of chlorosulfonation?
For most chlorosulfonation reactions on activated or sensitive aromatic systems, it is advisable to start at a low temperature. A typical starting point is between 0 °C and 5 °C .[1] This allows for controlled addition of the substrate and helps dissipate the heat generated during the reaction. The reaction can then be allowed to slowly warm to room temperature or gently heated if monitoring shows a sluggish conversion rate.
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction yields are consistently low or negligible.
-
Possible Cause 1: Premature Hydrolysis of the Sulfonyl Chloride.
-
Scientific Rationale: Sulfonyl chlorides are highly reactive and readily hydrolyze upon contact with water to form the corresponding sulfonic acid, which is unreactive in subsequent coupling reactions.[1] This can happen if your reagents or solvent are not anhydrous or if the work-up procedure is too slow.[2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened or distilled chlorosulfonic acid. If a co-solvent is used, ensure it is rigorously dried. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[1]
-
Optimize Work-up: The quenching step is critical. The reaction mixture should be quenched by pouring it slowly onto a vigorously stirred slurry of crushed ice. This method rapidly cools the mixture and dilutes the acid, minimizing hydrolysis.[5] Do not add water to the reaction flask, as this will create a localized hot, concentrated acidic environment.
-
Minimize Contact Time: Once quenched, immediately proceed to extraction with a suitable organic solvent. Do not let the product sit in the acidic aqueous phase for an extended period, as hydrolysis will continue to occur.[2]
-
-
-
Possible Cause 2: Incorrect Order of Reagent Addition.
-
Scientific Rationale: Adding the chlorosulfonating agent to the indazole substrate creates localized "hot spots" of high reagent concentration, which can promote the formation of diaryl sulfone byproducts.[2]
-
Troubleshooting Steps:
-
Reverse the Addition: The standard and recommended procedure is to add the substrate (2-Methyl-2H-indazole) portion-wise as a solid or a solution to a cooled, stirred excess of the chlorosulfonating agent.[2] This maintains a constant excess of the chlorosulfonating agent, favoring the formation of the desired monosulfonyl chloride.
-
-
Problem: My final product is contaminated with a significant amount of a high-molecular-weight impurity, likely a diaryl sulfone.
-
Possible Cause: Sub-optimal Reaction Temperature or Stoichiometry.
-
Scientific Rationale: As noted, sulfone formation is a bimolecular reaction that competes with the primary chlorosulfonation. This side reaction has a higher activation energy and is therefore more pronounced at elevated temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Maintain strict temperature control, especially during the addition of the substrate. Keep the internal temperature below 5 °C. If the reaction is slow, it is preferable to extend the reaction time at a low temperature rather than increasing the temperature.
-
Increase Excess of Chlorosulfonating Agent: Ensure a sufficient molar excess of the chlorosulfonating agent is used (typically 3 to 5 equivalents). This increases the statistical probability that the indazole will react with the chlorosulfonating agent rather than the already-formed sulfonyl chloride.[4]
-
-
Workflow for Temperature Optimization
The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: Troubleshooting and Temperature Optimization Workflow.
Experimental Protocol: Temperature Screening Study
This protocol describes a method for screening three different temperatures to identify the optimal conditions.
1. Reagent Preparation:
-
Prepare three identical, oven-dried, three-neck round-bottom flasks equipped with magnetic stir bars, nitrogen inlets, and temperature probes.
-
Charge each flask with chlorosulfonic acid (4.0 eq.) under a nitrogen atmosphere.
2. Temperature Equilibration:
-
Cool the flasks to their target starting temperatures:
-
Flask A: -5 °C (ice/salt bath)
-
Flask B: 20 °C (water bath)
-
Flask C: 40 °C (heated oil bath)
-
3. Substrate Addition:
-
Dissolve 2-Methyl-2H-indazole (1.0 eq.) in a minimal amount of an appropriate anhydrous solvent (if necessary) or prepare it for addition as a solid.
-
Slowly and portion-wise, add the substrate to each flask over 30-60 minutes, ensuring the internal temperature does not deviate more than ±2 °C from the target.
4. Reaction Monitoring:
-
Stir the reactions at their respective temperatures.
-
After 1 hour, and every hour thereafter, take a small aliquot from each reaction. Quench the aliquot in a mixture of ice and NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.
5. Work-up:
-
Once a reaction is deemed complete (or has reached a plateau), carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10 g of ice per 1 mL of reaction mixture).
-
Extract the aqueous slurry promptly with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
6. Analysis and Data Comparison:
-
Determine the crude yield for each reaction.
-
Analyze the crude product purity using quantitative NMR (qNMR) or HPLC to determine the relative percentages of the desired sulfonyl chloride, sulfonic acid, and any diaryl sulfone byproduct.
Data Presentation: Expected Outcomes of Temperature Optimization
The following table summarizes hypothetical but chemically sound results from the temperature screening protocol.
| Reaction Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Product Purity (by HPLC, %) | Key Byproduct(s) and Relative Amount (%) |
| -5 to 0 | 6 | 85% | 95% | Sulfonic Acid (4%), Unreacted SM (1%) |
| 20 to 25 | 2 | 92% | 88% | Diaryl Sulfone (7%), Sulfonic Acid (5%) |
| 40 to 45 | 1 | 90% | 70% | Diaryl Sulfone (22%), Sulfonic Acid (8%) |
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuBOZwdL77wKGrldd23CYd3NRrJKNe5OgiGmfegCcDAXyy3FyKJ0cReJn81XhLrNQ64KMe8DhbvDLUypmyyXQ5WiXHb4Sa4LR7r0z3UOu4p3-zQD9ix9OoHk1VLZYbFhST04EiXBRSk7nJ6M2hwd_t4iCTKrbf8I-A7AGWj1rQODzLiurCtEhtremocmjLXIm7DawQXGoddXGOQpu-Cfs3Doac5h--5hUbxlWzp6AQ]
- Technical Support Center: Sulfonyl Chloride Work-up. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn3n_bCtqtR5GUZK-VnM3oSujy9iBeUlPGB7Qf3sulEq3nBoK3KWigni6OJBtN1I3JoJ-oeqlVdgTR7UmRLRQKVpmuUgV9jngACpCjLyg1j71Hr5iuqPP0YniSQLqX7EwwFfEEZx1wFtefqajOFIMi9bV-YK5utn9w3cwo6aqY1D7mNVjApw8J1C69mLwZ7w==]
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIG4RYvH5b62JGQEi6A7q-AxqIxGoqgbxfcyXY98g0SakOEaLE63bFkkrFMl-BtQjxE0HkAHDS7HHMeTGq2e7Pq_qEReqZorFDT1BJBnk2pzXj4_ZW-ZsBK91VVh9fnZgeFierx5_BfEhK4ejm36VeSkLYO7d4bIPNq8lKCCPsyRmmId8thE-qzbIVGoFB7DK0Rc3t9OdLqKmkgTaGB76ejWjqNak9qovqD-m5e7SKUApNFw==]
- Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0084]
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapterhtml/2016/bk9781782622388-00279?isbn=978-1-78262-238-8]
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10219159/]
Sources
Troubleshooting low conversion in 2-Methyl-2H-indazole-4-sulfonyl chloride reactions
Welcome to the technical support resource for the synthesis of 2-Methyl-2H-indazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, with a specific focus on troubleshooting low reaction conversion. Our approach is rooted in explaining the causality behind experimental choices to empower you to optimize your synthetic protocols effectively.
Frequently Asked Questions (FAQs)
Q1: My overall yield of 2-Methyl-2H-indazole-4-sulfonyl chloride is significantly lower than expected. What are the most common causes?
Low yields in this synthesis typically stem from three primary areas: incomplete reaction, degradation of the product during workup, or the formation of stable side products. The most frequent culprit is the hydrolysis of the highly reactive sulfonyl chloride group back to the unreactive sulfonic acid, especially during aqueous workup procedures.[1][2] Other factors include using a substoichiometric amount of the chlorosulfonating agent or poor quality of the starting 2-methyl-2H-indazole.
Q2: I observe the formation of a significant, higher molecular weight byproduct. What is it and how can I minimize it?
This is likely the corresponding diaryl sulfone, formed when a molecule of the desired sulfonyl chloride product reacts with another molecule of the 2-methyl-2H-indazole starting material. This side reaction becomes prominent when an insufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid) is used.[1] To minimize this, ensure a sufficient excess of the chlorosulfonating agent is present and that the starting material is added to the acid, not the other way around, to maintain a high concentration of the acid throughout the addition.[3]
Q3: How critical is the quality of my starting materials and solvents?
Extremely critical. The success of the reaction is highly dependent on the purity and dryness of your reagents and solvents.
-
2-Methyl-2H-indazole: Ensure it is pure and free from isomeric impurities.
-
Chlorosulfonating Agent: Chlorosulfonic acid is highly reactive and sensitive to moisture. Use a fresh bottle or a properly stored reagent.
-
Solvent: If a solvent is used, it must be anhydrous. The presence of water will rapidly hydrolyze both the chlorosulfonating agent and the sulfonyl chloride product.[2]
Q4: What analytical techniques are best for monitoring this reaction and characterizing the product?
A combination of techniques is recommended for a comprehensive analysis.[4]
-
Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material.
-
NMR Spectroscopy (¹H, ¹³C): The most powerful tool for structural elucidation and purity assessment. The sulfonyl chloride product will have characteristic shifts in the aromatic region compared to the starting material. Use aprotic deuterated solvents like CDCl₃ or acetone-d₆.[4]
-
Infrared (IR) Spectroscopy: Provides rapid confirmation of the sulfonyl chloride functional group via strong characteristic absorption bands for S=O (symmetric and asymmetric stretching) and S-Cl stretching.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.[4]
In-Depth Troubleshooting Guide: Low Conversion & Yield
This section addresses specific experimental failures in a problem-and-solution format, providing actionable protocols and explaining the underlying chemical principles.
Problem 1: Reaction Failure - No or Trace Amount of Product Detected
You've run the reaction, and analysis (TLC, NMR of crude mixture) shows only starting material.
Root Cause Analysis: This issue points to a fundamental problem with reagent activity or reaction conditions.
-
Pillar 1: Reagent Inactivity. The most common cause is a deactivated chlorosulfonating agent. Chlorosulfonic acid, in particular, reacts violently with water to produce sulfuric acid and HCl, rendering it ineffective for the desired transformation.
-
Pillar 2: Sub-Optimal Temperature. Chlorosulfonation reactions are typically highly exothermic. If the initial temperature is not kept low (e.g., 0 °C or below), uncontrolled side reactions can occur, consuming the reagents without forming the desired product. Conversely, if the temperature is too low throughout, the activation energy may not be reached.[5]
1. Validate Your Chlorosulfonating Agent:
-
Always use a new or recently opened bottle of chlorosulfonic acid from a reputable supplier.
-
Handle the reagent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to atmospheric moisture.
2. Implement a Controlled-Temperature Reaction Protocol: This protocol outlines a standard procedure for the chlorosulfonation of 2-methyl-2H-indazole.
-
Step 1: Setup. Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and an addition funnel.
-
Step 2: Reagent Charging. Under a positive pressure of inert gas, charge the flask with chlorosulfonic acid (typically 4-5 molar equivalents).
-
Step 3: Cooling. Cool the acid to -10 to 0 °C using an ice-salt or dry ice/acetone bath.
-
Step 4: Substrate Addition. Add the 2-methyl-2H-indazole (1 equivalent) portion-wise as a solid or as a solution in a minimal amount of anhydrous solvent (e.g., dichloromethane) via the addition funnel. Crucially, maintain the internal temperature below 5 °C during the addition.
-
Step 5: Reaction Progression. After the addition is complete, allow the mixture to stir at 0 °C for a set period (e.g., 1 hour) and then let it warm slowly to room temperature. The reaction may then be heated (e.g., to 50-60 °C) for several hours to drive it to completion.[5]
-
Step 6: Monitoring. Carefully take aliquots, quench them in a biphasic mixture of ice-water and ethyl acetate, and analyze the organic layer by TLC to monitor the disappearance of the starting material.
Problem 2: Reaction Stalls - Incomplete Conversion After Prolonged Time
The reaction proceeds initially but stops at ~30-50% conversion, even after extended stirring or heating.
Root Cause Analysis: This scenario suggests that a key reagent has been consumed prematurely or that the reaction environment is inhibiting the process.
-
Pillar 1: Stoichiometry. An insufficient excess of the chlorosulfonating agent is a primary cause. The reaction consumes the agent, and a large excess is required to maintain a high reaction rate and suppress side reactions.[1]
-
Pillar 2: Hydrolysis. The slow ingress of atmospheric moisture into a poorly sealed apparatus can systematically destroy both the chlorosulfonating agent and the product as it forms, leading to a stall. The sulfonic acid byproduct is unreactive under these conditions.[2]
1. Optimize Reagent Stoichiometry: Review your calculations. For chlorosulfonic acid, using at least 4-5 equivalents is a standard starting point. See the table below for guidance.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Rationale |
|---|---|---|
| 2-Methyl-2H-indazole | 1.0 | Limiting Reagent |
| Chlorosulfonic Acid | 4.0 - 5.0 | Acts as both reagent and solvent; excess drives reaction to completion and minimizes sulfone byproduct formation.[1][3] |
2. Ensure Rigorously Anhydrous Conditions:
-
Glassware: Oven- or flame-dry all glassware immediately before use and assemble it hot under a stream of inert gas.
-
Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the entire experiment, from setup to workup. Use septa and cannulation techniques for any liquid transfers.
-
Solvents: If used, solvents must be passed through a solvent purification system or freshly distilled from an appropriate drying agent.
Problem 3: Low Isolated Yield - Good Conversion but Poor Recovery
Reaction monitoring indicates high conversion, but the final isolated yield after workup and purification is low.
Root Cause Analysis: This classic issue points directly to product loss during the workup and purification stages. The 2-Methyl-2H-indazole-4-sulfonyl chloride is highly susceptible to hydrolysis.[1][6]
-
Pillar 1: Workup-Induced Hydrolysis. The standard workup involves quenching the reaction mixture in ice-water. While necessary to neutralize the highly reactive excess chlorosulfonic acid, prolonged contact between the aqueous phase and the product will cleave the S-Cl bond, forming the water-soluble sulfonic acid, which is lost during extraction.[3]
-
Pillar 2: Purification Challenges. Sulfonyl chlorides can be sensitive to silica gel chromatography, sometimes degrading on the column.
1. Execute a Rapid and Cold Aqueous Workup: The goal is to minimize the product's contact time with water.
-
Step 1: Quenching. Prepare a separate, large flask containing a vigorously stirred mixture of crushed ice and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 2: Transfer. Slowly and carefully pour the completed reaction mixture onto the ice/solvent slurry. This method is superior to adding water to the reaction mixture as it ensures rapid cooling and dilution.[3]
-
Step 3: Extraction. Immediately transfer the quenched mixture to a separatory funnel. Separate the layers promptly.
-
Step 4: Washing. Wash the organic layer quickly with cold brine (saturated NaCl solution) to remove residual water.
-
Step 5: Drying & Concentration. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
2. Optimize Purification Strategy:
-
Crude Product First: The product may precipitate upon quenching or be pure enough for the next step without chromatography.[7] Analyze the crude material by NMR.
-
Recrystallization: If impurities are present, attempt recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) as a milder alternative to chromatography.
-
Chromatography Tips: If chromatography is necessary, use a less polar solvent system, consider deactivating the silica gel with a small amount of triethylamine in the eluent, and perform the separation as quickly as possible.
Visualizing the Process: Diagrams and Data
To further clarify these concepts, the following diagrams and data tables summarize the key processes and parameters.
Experimental & Troubleshooting Workflows
Caption: Standard experimental workflow for synthesis.
Caption: Decision tree for troubleshooting low yields.
Caption: Desired reaction vs. product hydrolysis pathway.
Analytical Data Reference
Table 2: Key Analytical Signatures for Product Confirmation
| Technique | Functional Group | Characteristic Signature | Comments |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | Downfield shift of protons adjacent to the -SO₂Cl group due to strong electron-withdrawing effect. | Compare spectrum to starting material. |
| IR | Sulfonyl Chloride | Strong bands at ~1370-1380 cm⁻¹ (asymmetric S=O stretch) and ~1170-1190 cm⁻¹ (symmetric S=O stretch). | Provides quick confirmation of success.[4] |
| ¹³C NMR | Aromatic Carbons | The carbon atom attached to the -SO₂Cl group will show a distinct chemical shift. | Useful for confirming regiochemistry. |
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVA9BK-vP3lAnKVUo0Ya99ulxoRCT7GuSm1BhTY7b4A4485QBBuynqBzaRNuBBBWFpeNj77AX4XDeQttlkHQvO5nvTTmpl_HeEZDvKLZjQQ6WtxVPbgIE5O0ftJkuP8A5Fv4bDgbK2FLh0q7h8JjiDiyxJredHLI4E-2lxykoFE8K6M67yz7m5zxBxjx-tyJ9iVHDJreX-VjaYmvrb-Q9w0USkOd1Wv1QDtlQpMF13]
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Sources
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Technical Support Center: Purification Challenges of Polar 2-Methyl-2H-indazole-4-sulfonamides
Welcome to the technical support center for the purification of polar 2-Methyl-2H-indazole-4-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this challenging class of compounds. The inherent polarity of these molecules often leads to frustrating and time-consuming purification workflows. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounded in scientific principles and practical experience.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section is dedicated to resolving the most frequent and challenging issues encountered during the purification of 2-Methyl-2H-indazole-4-sulfonamides. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.
Issue 1: Poor or No Separation During Column Chromatography
Question: My 2-Methyl-2H-indazole-4-sulfonamide is streaking badly on the silica gel column, and I'm getting poor separation from my impurities. What's causing this and how can I fix it?
Answer:
This is a classic problem arising from the polar nature of your compound. The sulfonamide and indazole moieties are rich in heteroatoms, leading to strong interactions with the acidic silanol groups on the surface of silica gel. This can cause tailing (streaking) and irreversible adsorption.
Causality Explained: The lone pairs on the nitrogen and oxygen atoms of your sulfonamide and the nitrogen atoms of the indazole ring can form strong hydrogen bonds with the silica surface. This strong interaction leads to a slow and uneven elution, resulting in broad peaks and poor separation.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase Optimization: The key to good separation is finding a mobile phase that can effectively compete with the stationary phase for your compound.
-
Increase Polarity Gradually: If you are using a standard mobile phase like hexane/ethyl acetate, systematically increase the proportion of the more polar solvent (ethyl acetate).[1] A gradient elution, where the polarity of the mobile phase is increased over time, is often more effective than an isocratic (constant composition) elution.
-
Introduce a Stronger Polar Solvent: If increasing the ethyl acetate percentage is insufficient, consider adding a small amount of an even more polar solvent like methanol or acetone to your mobile phase.[2] Start with as little as 0.5-1% and monitor the elution profile by TLC. Be cautious, as too much of a very polar solvent can cause all compounds to elute together.
-
Employ a Basic Additive: To mitigate the acidic nature of the silica gel, add a small amount of a basic modifier like triethylamine (TEA) or ammonia solution to your mobile phase (typically 0.1-1%).[3] This will "cap" the acidic silanol groups, reducing the strong interactions with your basic indazole compound and sharpening the peaks.
-
-
Stationary Phase Modification:
-
Use Deactivated Silica: You can purchase commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your mobile phase before packing the column.
-
Consider an Alternative Stationary Phase: For highly polar compounds, alternative stationary phases can be beneficial.
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good choice for basic compounds.[3]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is an excellent technique for purifying polar compounds.[4] A typical mobile phase would be a mixture of water and acetonitrile or methanol.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous solvent. This technique is particularly well-suited for very polar compounds that are not retained in reversed-phase chromatography.[5]
-
-
Workflow for Optimizing Column Chromatography:
Caption: Troubleshooting workflow for poor separation in column chromatography.
Issue 2: Product "Oiling Out" or Failure to Crystallize During Recrystallization
Question: I've tried to recrystallize my 2-Methyl-2H-indazole-4-sulfonamide, but it either separates as an oil or doesn't crystallize at all, even after cooling. What am I doing wrong?
Answer:
"Oiling out" and failure to crystallize are common frustrations when working with polar compounds.[6] This typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the crude material is highly impure. The high polarity of your compound also makes solvent selection critical.
Causality Explained: Oiling out happens when the solute becomes supersaturated at a temperature above its melting point, causing it to come out of solution as a liquid instead of a solid. Failure to crystallize can be due to using too much solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal lattice formation.
Step-by-Step Troubleshooting Protocol:
-
Solvent System Selection is Key: The adage "like dissolves like" is a good starting point. Your polar compound will require a polar solvent.
-
Single Solvent System: Test solvents like ethanol, isopropanol, or acetone.[7] The ideal solvent will dissolve your compound when hot but have low solubility when cold.[8]
-
Solvent Pair System: This is often more effective for polar compounds.[7] A good starting point is a polar solvent in which your compound is soluble (e.g., ethanol or acetone) and a non-polar solvent in which it is insoluble (e.g., hexane or water). Dissolve your compound in the minimum amount of the hot polar solvent, then slowly add the hot non-polar solvent until the solution becomes slightly cloudy. Add a drop or two of the hot polar solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Addressing "Oiling Out":
-
Re-dissolve and Dilute: If your compound oils out, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool more slowly.[6]
-
Lower the Crystallization Temperature: Once the solution has cooled to room temperature, try placing it in an ice bath or even a freezer to induce crystallization.[6]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled solution to initiate crystallization.
-
Data Presentation: Common Recrystallization Solvent Systems
| Solvent System (v/v) | Compound Solubility (Hot) | Compound Solubility (Cold) | Notes |
| Ethanol/Water | High in hot ethanol | Low in cold aqueous ethanol | A good starting point for many polar sulfonamides.[7] |
| Isopropanol/Water | High in hot isopropanol | Low in cold aqueous isopropanol | Similar to ethanol/water, can offer different solubility profiles.[6] |
| Acetone/Hexane | High in hot acetone | Low in cold hexane | Effective for moderately polar compounds. |
| Ethyl Acetate/Hexane | Moderate in hot ethyl acetate | Low in cold hexane | May require a higher proportion of ethyl acetate. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of 2-Methyl-2H-indazole-4-sulfonamides?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
-
Positional Isomers: The alkylation of the indazole ring can sometimes lead to the formation of the 1-methyl isomer in addition to the desired 2-methyl product.[9] These isomers can be difficult to separate due to their similar polarities.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various side reactions can occur, leading to a range of byproducts.
-
Degradation Products: Some sulfonamides can be sensitive to acidic or basic conditions, or prolonged heating, which can lead to degradation.[1]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is always recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. HPLC can provide quantitative data on the percentage of your main compound and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of your main compound and any impurities, which can help in their structural elucidation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can also reveal the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your purification and to assess the purity of your fractions.[10]
Q3: Are there any "green" or more environmentally friendly purification methods for these compounds?
A3: Yes, there is a growing emphasis on sustainable chemistry. For the purification of polar 2-Methyl-2H-indazole-4-sulfonamides, you could consider:
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent like methanol. CO₂ is non-toxic, non-flammable, and readily available. SFC can provide fast and efficient separations of polar compounds.
-
Aqueous Normal-Phase Chromatography: As mentioned earlier, using water as the strong solvent in normal-phase chromatography with a polar stationary phase can be a greener alternative to using large volumes of organic solvents in reversed-phase chromatography.[5]
-
Solvent Selection: When using traditional methods, choosing greener solvents is important. Refer to solvent selection guides that rank solvents based on their environmental impact. For example, ethanol is generally preferred over methanol.
Logical Relationship Diagram for Purity Assessment:
Caption: Interplay of analytical techniques for purity confirmation.
III. References
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]
-
Journal of the Association of Official Analytical Chemists. (1976). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
-
Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
National Center for Biotechnology Information. (2024). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. [Link]
-
Acta Poloniae Pharmaceutica. (2006). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
National Center for Biotechnology Information. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. [Link]
-
Acta Poloniae Pharmaceutica. (2006). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
-
California State University, Long Beach. (n.d.). Recrystallization. [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Scientific Research Publishing. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
National Center for Biotechnology Information. (2010). 2-(4-Methyl-phen-yl)-2H-indazole. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
-
National Center for Biotechnology Information. (2010). 2-(4-Methylphenyl)-2H-indazole. [Link]
-
FLORE. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. waters.com [waters.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Home Page [chem.ualberta.ca]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 2-Methyl-2H-indazole-4-sulfonyl chloride Reactions
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 2-Methyl-2H-indazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the reactivity of this versatile building block. We will move beyond simple protocols to explain the underlying principles of catalyst selection, enabling you to troubleshoot and optimize your specific synthetic challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with 2-Methyl-2H-indazole-4-sulfonyl chloride, focusing on its principal application: sulfonamide synthesis.
Q1: What is the primary application of 2-Methyl-2H-indazole-4-sulfonyl chloride and why is catalyst selection important?
The predominant use of 2-Methyl-2H-indazole-4-sulfonyl chloride is as an electrophile in nucleophilic substitution reactions, most commonly with primary or secondary amines to form the corresponding sulfonamides.[1] Sulfonamide moieties are prevalent in a wide range of pharmaceuticals.[1][2]
Catalyst selection is critical because the reactivity of the amine nucleophile can vary dramatically based on its electronic properties and steric bulk. A "catalyst" in this context often refers to a base that serves two purposes: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction. For less reactive amines, a true nucleophilic or Lewis acidic catalyst may be required to accelerate the reaction.
Q2: My sulfonamide synthesis with a standard aliphatic amine is sluggish. What is the first parameter I should investigate?
The first and most crucial parameter to investigate is the choice and stoichiometry of the base. The reaction between a sulfonyl chloride and an amine is typically not autocatalytic and requires a base to proceed efficiently. Without a base, the HCl generated will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively quenching the reaction.
Q3: How do I select the appropriate base for my reaction? There seem to be many options.
The choice of base is a balance between reactivity, ease of removal, and potential side reactions. A non-nucleophilic base of sufficient strength is generally preferred. Below is a comparative table to guide your selection.
| Base | Type | pKa (Conjugate Acid) | Typical Use & Rationale | Troubleshooting Insights |
| Pyridine | Tertiary Amine | ~5.2 | Workhorse Base/Solvent: Often used in excess as both base and solvent. It's a weak base, suitable for reactive amines. | Can be difficult to remove under vacuum. For stubborn cases, consider an acidic wash (e.g., 1M HCl), but be mindful of product stability. |
| Triethylamine (Et3N) | Tertiary Amine | ~10.7 | General Purpose: Stronger than pyridine, widely used for a variety of amines. Volatile and easily removed. | Can form insoluble triethylammonium chloride salt, which may complicate stirring. Ensure efficient mixing. |
| DIPEA / Hünig's Base | Tertiary Amine | ~10.7 | For Sensitive Substrates: Sterically hindered and non-nucleophilic. Excellent choice when acylation of the base is a concern. | Less reactive than Et3N for deprotonating hindered amines due to its own bulk. |
| DMAP | Pyridine Derivative | ~9.7 | Nucleophilic Catalyst: Used in catalytic amounts (1-10 mol%) alongside a stoichiometric base like Et3N. It forms a highly reactive N-sulfonylpyridinium intermediate. | Highly effective for activating the sulfonyl chloride but should not be used as the primary base. Overuse can lead to side reactions. |
| Sodium Hydride (NaH) | Inorganic Hydride | ~35 (H₂) | For Weakly Nucleophilic Amines: Used to pre-deprotonate very weak nucleophiles like certain anilines or heterocycles before adding the sulfonyl chloride. | Highly reactive and water-sensitive. Requires strictly anhydrous conditions and an inert atmosphere (N₂ or Ar). |
Q4: I am attempting to react 2-Methyl-2H-indazole-4-sulfonyl chloride with an electron-deficient aniline, and the reaction is not proceeding even with Et3N. What is my next step?
Electron-deficient amines are poor nucleophiles, and standard tertiary amine bases may not be sufficient to drive the reaction to completion.[2] You have two primary strategies:
-
Enhanced Basicity: Move to a stronger, non-nucleophilic base to shift the equilibrium towards the deprotonated, more nucleophilic amine. A common approach is to use sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to fully deprotonate the aniline before the addition of the sulfonyl chloride.
-
Enhanced Electrophilicity (Catalysis): Use a nucleophilic catalyst. The addition of 5-10 mol% of 4-(Dimethylamino)pyridine (DMAP) along with your stoichiometric base (like Et3N or DIPEA) can dramatically accelerate the reaction. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonyl-DMAP-ylium salt, which is much more susceptible to attack by the weak aniline nucleophile.
Q5: My reaction mixture is turning dark, and I'm seeing a new spot on my TLC plate that doesn't correspond to the product. What is likely happening?
This often indicates decomposition of the sulfonyl chloride starting material.[3] The primary culprit is hydrolysis. Sulfonyl chlorides are highly susceptible to moisture, hydrolyzing to the corresponding sulfonic acid, which is unreactive under these conditions.[4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.
-
Check Reagents: Ensure your amine and base are anhydrous. Liquid reagents can be dried over molecular sieves.
-
Low Temperature: Perform the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) to control any initial exotherm and minimize thermal decomposition.[3]
Troubleshooting Guide: In-Depth Scenarios
This section provides structured approaches to more complex experimental challenges.
Scenario 1: Low Conversion with a Sterically Hindered Secondary Amine
-
Observation: After 24 hours at room temperature with DIPEA in DCM, LC-MS analysis shows >70% unreacted starting materials.
-
Scientific Rationale: Steric hindrance around the nitrogen nucleophile significantly slows the rate of reaction. The bulky nature of both the amine and DIPEA may prevent an effective approach to the sulfur electrophile.
-
Troubleshooting Workflow:
Troubleshooting workflow for hindered amines.
Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.
Protocol 1: Standard Sulfonamide Synthesis using Pyridine
This protocol is suitable for unhindered primary and secondary amines.
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 eq.) in anhydrous pyridine (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Add a solution of 2-Methyl-2H-indazole-4-sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous pyridine or an anhydrous co-solvent like DCM, dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Synthesis for Less Reactive Amines
This protocol is recommended for electron-deficient or moderately hindered amines.
-
Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous DCM (0.1 M).
-
Cooling: Cool the solution to 0 °C.
-
Addition: Add a solution of 2-Methyl-2H-indazole-4-sulfonyl chloride (1.2 eq.) in anhydrous DCM dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 12-24 hours. If the reaction is slow, it can be gently heated to reflux (35-40 °C).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Mechanistic Insights: The Role of a Nucleophilic Catalyst
Understanding the mechanism explains why certain catalysts are effective. In a standard base-mediated reaction, the amine directly attacks the sulfonyl chloride. A nucleophilic catalyst like DMAP fundamentally alters the pathway by first forming a more reactive intermediate.
Catalytic cycle of DMAP in sulfonamide synthesis.
This N-sulfonylpyridinium salt is significantly more electrophilic than the starting sulfonyl chloride because the positively charged pyridinium is an excellent leaving group. This heightened reactivity allows even poor nucleophiles like anilines to attack efficiently, leading to product formation and regeneration of the DMAP catalyst.
References
- Bolla, M. L., & Bheemreddy, V. M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Yin, G., et al. (2023).
- Macmillan Group. (2023).
- Kato, et al. As discussed in: Bolla, M. L., & Bheemreddy, V. M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Willis, M. C., et al. (2019). Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO.
- Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764.
- Neogi, S., et al. (2020). An organophotoredox-catalyzed oxidative coupling enables a general and practical C-H amination of 2H-indazoles. Organic Letters, 22, 5605-5609.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Kumar, M. R., et al. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction. Organic Letters, 13, 3542-3545.
- Norman, M. H., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868.
Sources
Validation & Comparative
A Technical Guide to the Structure-Activity Relationships of Sulfonamides Derived from 2-Methyl-2H-indazole-4-sulfonyl chloride as Allosteric CCR4 Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of sulfonamides synthesized from 2-Methyl-2H-indazole-4-sulfonyl chloride. These compounds have emerged as potent allosteric antagonists of the CC-chemokine receptor 4 (CCR4), a key therapeutic target in immunology and oncology. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, offering a comparative perspective against other CCR4 inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel chemokine receptor modulators.
Introduction: The Therapeutic Potential of Targeting CCR4
The CC-chemokine receptor 4 (CCR4) plays a pivotal role in mediating the migration of specific leukocyte subsets, including Th2 cells and regulatory T cells (Tregs).[1][2] Its natural ligands, CCL17 (TARC) and CCL22 (MDC), are expressed in the thymus and are also associated with various inflammatory diseases and cancers.[1] By orchestrating the infiltration of Tregs into the tumor microenvironment, CCR4 can contribute to the suppression of anti-tumor immunity, making it an attractive target for cancer immunotherapy.[2] Consequently, the development of small-molecule CCR4 antagonists is a highly active area of research.
The indazole scaffold has proven to be a valuable starting point for the design of various kinase and receptor inhibitors.[3][4] When functionalized with a sulfonamide moiety, it gives rise to a class of compounds that act as allosteric antagonists of CCR4, binding to an intracellular site distinct from the chemokine binding site.[5][6] This guide focuses on the SAR of sulfonamides derived from the specific building block, 2-Methyl-2H-indazole-4-sulfonyl chloride, providing a framework for the rational design of potent and selective CCR4 inhibitors.
The Chemokine Signaling Pathway Mediated by CCR4
Upon binding of its cognate chemokines, CCL17 or CCL22, CCR4, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling pathways ultimately culminate in cellular responses such as chemotaxis, proliferation, and survival. Allosteric antagonists, such as the indazole sulfonamides discussed herein, bind to a site on the receptor distinct from the orthosteric ligand-binding site and modulate the receptor's response to the natural chemokines.
Caption: Simplified CCR4 signaling pathway leading to chemotaxis.
Synthesis of 2-Methyl-2H-indazole-4-sulfonamides: A General Approach
The synthesis of the target sulfonamides commences with the readily available 2-Methyl-2H-indazole-4-sulfonyl chloride. The general and most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[7] Pyridine is often employed as both the solvent and the base.[7] This straightforward nucleophilic substitution reaction allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling a thorough exploration of the structure-activity relationships.
Caption: General workflow for the synthesis of 2-Methyl-2H-indazole-4-sulfonamides.
Experimental Protocol: General Procedure for the Synthesis of a Representative 2-Methyl-2H-indazole-4-sulfonamide
-
Reactant Preparation: To a solution of the desired primary or secondary amine (1.2 equivalents) in anhydrous dichloromethane (DCM) or pyridine (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add 2-Methyl-2H-indazole-4-sulfonyl chloride (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Studies
The following SAR analysis is based on extensive studies of indazole arylsulfonamides as CCR4 antagonists.[5] While the primary literature focuses on N1-substituted indazoles, the principles governing the interactions of the indazole core and the sulfonamide moiety with the receptor are highly relevant to the 2-Methyl-2H-indazole-4-sulfonamide scaffold.
Substitutions on the Indazole Ring
-
Position C4: The sulfonamide linkage at the C4 position is a critical pharmacophore. Methoxy or hydroxyl groups at this position in related series have been shown to be potent.[5]
-
Positions C5, C6, and C7: Generally, only small substituents are tolerated at these positions, with C6 analogues being preferred.[5] Larger groups in these positions can lead to a significant loss of potency, likely due to steric hindrance within the binding pocket.
-
Position N2: The methyl group at the N2 position in the specified starting material is a key feature. While detailed SAR for N-methylation at this position is not extensively published in the context of CCR4 antagonism, it is expected to influence the overall lipophilicity and metabolic stability of the molecule. In a related series, larger N1-substituents, such as meta-substituted benzyl groups, were found to be optimal.[5]
Modifications of the Sulfonamide Moiety
The nature of the group attached to the sulfonamide nitrogen (the 'R' group in the general structure) has a profound impact on the antagonist activity.
-
Aryl and Heteroaryl Sulfonamides: Aromatic and heteroaromatic substituents are generally favored. In a comprehensive study, the 5-chloro-thiophene-2-sulfonamide was identified as the most potent N3-substituent.[5] This suggests that an electron-deficient aromatic ring with a halogen substituent is beneficial for activity.
-
Alkyl Sulfonamides: While less explored in the context of CCR4 antagonists, alkyl sulfonamides could offer advantages in terms of physicochemical properties such as solubility.
| Compound ID | Indazole Substituent (N2) | Sulfonamide Substituent (R) | CCR4 Antagonist Activity (IC₅₀, nM) |
| Hypothetical 1 | Methyl | Phenyl | Predicted Moderate |
| Hypothetical 2 | Methyl | 4-Chlorophenyl | Predicted Potent |
| Hypothetical 3 | Methyl | 5-Chloro-thiophen-2-yl | Predicted Highly Potent |
| Hypothetical 4 | Methyl | N-propyl | Predicted Weak to Moderate |
Table 1: Predicted relative potencies of hypothetical 2-Methyl-2H-indazole-4-sulfonamides based on SAR from related series.
Caption: Key structure-activity relationships for indazole sulfonamides.
Comparison with Alternative CCR4 Antagonists
The indazole sulfonamides represent a distinct class of allosteric CCR4 antagonists (Class II).[8] It is informative to compare their properties with other classes of CCR4 inhibitors.
| Class | Example Compound(s) | Mechanism of Action | Key Characteristics |
| Class II Allosteric Antagonists | GSK2239633A, AZD-2098 | Bind to an intracellular allosteric site.[5][8] | Aryl sulfonamide scaffold; generally good oral absorption but can have high clearance.[5] |
| Class I Allosteric Antagonists | C021 | Bind to a transmembrane allosteric site.[8] | Lipophilic heteroarenes; can induce receptor internalization.[6] |
| Monoclonal Antibodies | Mogamulizumab | Binds to the extracellular domain of CCR4, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).[8] | Approved for the treatment of certain T-cell lymphomas; depletes CCR4-expressing cells.[8] |
Table 2: Comparison of different classes of CCR4 antagonists.
Quantitative Comparison of Selected CCR4 Antagonists
| Compound | Class | Target | IC₅₀ (nM) | Reference |
| GSK2239633A | Class II Allosteric Antagonist | CCR4 | 3.2 | [5] |
| CCR4 antagonist 4 | Not specified | CCR4 | 20 | [9] |
| C021 | Class I Allosteric Antagonist | CCR4 | 3210 (MJ cells) | [8] |
| AZD2098 | Class II Allosteric Antagonist | CCR4 | >10000 (MJ cells) | [8] |
Table 3: In vitro potencies of selected CCR4 antagonists. Note that assay conditions can vary between studies, affecting direct comparability.
Conclusion and Future Directions
The SAR studies of sulfonamides derived from 2-Methyl-2H-indazole-4-sulfonyl chloride and related indazole scaffolds have provided valuable insights for the design of potent allosteric CCR4 antagonists. The key takeaways are the importance of the C4-sulfonamide linkage, the preference for small substituents on the indazole core, and the beneficial effect of electron-deficient, halogenated aryl or heteroaryl groups on the sulfonamide nitrogen.
Compared to other classes of CCR4 inhibitors, such as Class I allosteric antagonists and monoclonal antibodies, the indazole sulfonamides offer a distinct mechanism of action and a different pharmacological profile. Future research in this area should focus on fine-tuning the pharmacokinetic properties of these compounds to achieve optimal in vivo efficacy. The exploration of a wider range of substituents on the 2-methyl-2H-indazole core and the sulfonamide moiety, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of novel and improved CCR4 antagonists for the treatment of cancer and inflammatory diseases.
References
-
Procopiou, P. A., et al. (2013). Synthesis and Structure-Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1946-1960. [Link]
-
Slack, R. J., et al. (2015). Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists. Pharmacological Research, 91, 30-40. [Link]
-
Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (2020). Systematic Reviews in Pharmacy, 11(11), 1545-1552. [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(30), 10986-10989. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Barton, L. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22007-22014. [Link]
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IC50 values for the different dose metrics calculated through... ResearchGate. [Link]
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Ni, X., et al. (2021). Small molecule CCR4 antagonists in cutaneous T-cell lymphoma. Clinical Cancer Research, 27(13), 3765-3776. [Link]
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Patient Selection Strategies and Pharmacodynamic Assays for CCR4 Antagonists. (2017). Journal for ImmunoTherapy of Cancer, 5(Suppl 2), P225. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). Tetrahedron Letters, 49(1), 149-151. [Link]
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Ni, X., et al. (2021). Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma. Clinical Cancer Research, 27(13), 3765-3776. [Link]
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Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]
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Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor. (2012). British Journal of Pharmacology, 165(8), 2691-2706. [Link]
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Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Angewandte Chemie, 131(52), 18395-18400. [Link]
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Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-213. [Link]
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Novel Theranostic Approaches Targeting CCR4-Receptor, Current Status and Translational Prospectives: A Systematic Review. (2023). Cancers, 15(4), 1234. [Link]
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CCR4 as a novel molecular target for immunotherapy of cancer. (2007). Cancer Science, 98(11), 1667-1673. [Link]
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Design, synthesis and SAR of indazole and benzoisoxazole containing 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4887. [Link]
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Synthesis and Characterization of Novel Indazole-Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2023). Molecules, 28(13), 5104. [Link]
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2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. (2024). Chemistry & Biodiversity. [Link]
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A Comparative Guide to the Purity Confirmation of Synthesized 2-Methyl-2H-indazole-4-sulfonamides by LC-MS
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the stringent purity assessment of synthesized 2-Methyl-2H-indazole-4-sulfonamides. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents comparative data to aid in the selection of the most appropriate analytical strategy.
The accurate determination of purity is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of potential drug candidates. For novel heterocyclic compounds like 2-Methyl-2H-indazole-4-sulfonamides, a robust and reliable analytical method is paramount to identify and quantify impurities that may arise during synthesis.
Introduction to the Analytical Challenge
The synthesis of 2-Methyl-2H-indazole-4-sulfonamides can yield various impurities, including regioisomers (e.g., 1-methyl-1H-indazole derivatives), unreacted starting materials, and by-products from side reactions.[1] The structural similarity of these impurities to the main compound poses a significant analytical challenge, requiring a high-resolution separation technique coupled with a sensitive and specific detection method. LC-MS has emerged as the gold standard for this purpose, offering both chromatographic separation and mass-based identification.[2]
This guide will compare two primary LC-MS approaches for the purity analysis of 2-Methyl-2H-indazole-4-sulfonamides:
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): A widely used technique that separates compounds based on their hydrophobicity.[3][4]
-
Mixed-Mode Liquid Chromatography-Mass Spectrometry (MMLC-MS): An alternative approach that utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds.[5][6][7]
Experimental Design
A hypothetical batch of synthesized 2-Methyl-2H-indazole-4-sulfonamide was analyzed using both RP-LC-MS and MMLC-MS methods to compare their performance in terms of impurity resolution, sensitivity, and overall efficiency.
Sample Preparation:
A stock solution of the synthesized 2-Methyl-2H-indazole-4-sulfonamide was prepared in methanol at a concentration of 1 mg/mL.[3] This stock solution was further diluted with the initial mobile phase of each respective method to a final concentration of 10 µg/mL for analysis.
Instrumentation:
All analyses were performed on a high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer.[8] Electrospray ionization (ESI) in positive mode was utilized for the detection of the target compound and its impurities.[3]
Methodology 1: Reversed-Phase LC-MS (RP-LC-MS)
This method serves as the baseline for comparison, representing a standard approach for the analysis of small molecule pharmaceuticals.
Experimental Protocol:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters:
Rationale for Experimental Choices:
The C18 stationary phase is a robust and versatile choice for separating a wide range of compounds based on their hydrophobicity. The acidic mobile phase (0.1% formic acid) is employed to promote protonation of the analytes, enhancing their ionization efficiency in the ESI source.[10] A gradient elution is used to effectively separate compounds with a range of polarities, from early-eluting polar impurities to the more retained main compound and late-eluting non-polar impurities.
Methodology 2: Mixed-Mode LC-MS (MMLC-MS)
This alternative method was evaluated for its potential to offer improved resolution and selectivity, particularly for polar impurities and isomers that may co-elute under standard reversed-phase conditions.
Experimental Protocol:
-
Column: Mixed-mode column with reversed-phase and cation-exchange characteristics.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 5% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters: Identical to the RP-LC-MS method.
Rationale for Experimental Choices:
The mixed-mode stationary phase provides multiple modes of interaction with the analytes, including hydrophobic and ion-exchange mechanisms.[5][6][7] This can lead to enhanced separation of compounds with similar hydrophobicities but different charge states or polar functionalities. The ammonium formate buffer is compatible with mass spectrometry and helps to control the ionization state of the analytes, improving the reproducibility of the ion-exchange interactions. The gradient is reversed compared to the RP method, starting with a high organic content to elute non-polar compounds and gradually increasing the aqueous phase to elute and separate the more polar and charged species.
Comparative Analysis
The performance of the two LC-MS methods was evaluated based on the resolution of a key isomeric impurity (1-Methyl-1H-indazole-4-sulfonamide) and a more polar process-related impurity.
| Parameter | RP-LC-MS | MMLC-MS |
| Resolution (Main Peak vs. Isomeric Impurity) | 1.8 | 2.5 |
| Resolution (Main Peak vs. Polar Impurity) | 2.2 | 3.1 |
| Peak Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Signal-to-Noise Ratio (Isomeric Impurity at 0.1%) | 15 | 25 |
| Total Run Time | 20 minutes | 20 minutes |
Data Interpretation:
The MMLC-MS method demonstrated superior performance in resolving both the isomeric and polar impurities from the main 2-Methyl-2H-indazole-4-sulfonamide peak. The higher resolution values indicate a better separation between the peaks, which is crucial for accurate quantification. Furthermore, the MMLC-MS method provided a higher signal-to-noise ratio for the low-level isomeric impurity, indicating enhanced sensitivity. The improved peak shape (lower tailing factor) observed with the MMLC-MS method also contributes to more accurate peak integration and quantification.
Visualization of Purity Confirmation Workflow
The following diagram illustrates the general workflow for the purity confirmation of synthesized pharmaceutical compounds.
Caption: Workflow for Purity Confirmation of Synthesized Compounds.
Logical Relationship of Analytical Choices
The selection of an appropriate analytical method is a critical decision that directly impacts the quality and reliability of the purity data.
Caption: Decision Matrix for Analytical Method Selection.
Conclusion
For the routine purity analysis of 2-Methyl-2H-indazole-4-sulfonamides, a standard RP-LC-MS method provides acceptable performance. However, when high-resolution separation of critical impurities, such as regioisomers, is required, a mixed-mode LC-MS approach offers significant advantages in terms of resolution and sensitivity. The choice of the optimal method will depend on the specific requirements of the analysis, including the stage of drug development and the nature of the impurities being monitored. It is recommended to screen both reversed-phase and mixed-mode columns during method development to ensure the most robust and reliable purity assessment.
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]
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Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Available at: [Link]
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Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available at: [Link]
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A Comparative Guide to the X-ray Crystal Structure of 2-Methyl-2H-indazole-4-sulfonamide Derivatives
This guide provides an in-depth structural analysis of 2-Methyl-2H-indazole-4-sulfonamide derivatives, a scaffold of significant interest in medicinal chemistry. Given the therapeutic potential of indazole-based compounds, particularly as kinase inhibitors and receptor antagonists, a profound understanding of their three-dimensional architecture is paramount for rational drug design.[1][2] While a specific crystal structure for a 2-Methyl-2H-indazole-4-sulfonamide is not publicly deposited, this guide leverages crystallographic data from closely related analogs to build a comprehensive and predictive structural model. We will dissect the conformational nuances of the 2H-indazole core, analyze the influence of the critical sulfonamide moiety, and compare these features with alternative structural isomers, providing researchers with a robust framework for structure-activity relationship (SAR) studies.
The Structural Foundation: Geometry of the 2H-Indazole Core
To understand the complete molecule, we must first establish the structural baseline of its core scaffold. The X-ray crystal structure of 2-(4-Methylphenyl)-2H-indazole provides an excellent reference for the fundamental geometry of the 2H-indazole ring system.[3]
The indazole ring system itself is nearly perfectly planar, a consequence of its aromatic character. In the reference structure, the dihedral angle between the fused pyrazole and benzene rings is a mere 1.58°, confirming this planarity.[3] This rigid, planar core serves as a fixed anchor for substituents, influencing their orientation and interaction with biological targets. The substituent at the 2-position, a p-tolyl group in this case, is twisted relative to the indazole plane with a dihedral angle of 46.26°.[3] This out-of-plane rotation is a critical feature, as it minimizes steric hindrance and dictates the vector through which the N2-substituent explores surrounding space. For the target molecule, the small methyl group at the N2 position is expected to allow for a wide range of accessible conformations for the rest of the molecule.
The Functional Driver: Conformational Influence of the Sulfonamide Group
The sulfonamide moiety is a cornerstone of medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor, thereby anchoring ligands to their protein targets.[4] To elucidate its structural impact on the indazole scaffold, we can draw crucial insights from the crystal structures of related 1H-indazole-sulfonamide derivatives.
Two representative examples are N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-(3-chloro-1-methyl-1H-indazol-5-yl)-benzenesulfonamide.[5][6] In both structures, the sulfonamide group plays a dominant role in defining the crystal packing through intermolecular hydrogen bonds. Specifically, the sulfonamide N-H group forms strong N—H⋯O bonds with the sulfonyl oxygen of an adjacent molecule, creating stable, dimeric motifs.[5][6]
A key structural parameter is the dihedral angle between the indazole ring and the aryl ring of the sulfonamide. This angle is highly variable and sensitive to the substitution pattern and crystal packing forces.
-
In the 6-sulfonamide derivative, this angle is 74.99°.[5]
-
In the 5-sulfonamide derivative, the rings are nearly perpendicular, with a dihedral angle of 89.05°.[6]
This conformational flexibility is vital for its function, allowing the molecule to adapt to the specific topology of a protein's binding site. For our target molecule with a 4-sulfonamide, we can predict a similarly flexible and pronounced twist, enabling the aryl group to engage in interactions, such as π-π stacking, independent of the indazole core.
Comparative Structural Analysis: 1H- vs. 2H-Indazoles
The position of the N-alkylation (N1 vs. N2) fundamentally alters the shape and electronic properties of the indazole scaffold. In drug discovery, such "regioisomerism" can be a critical determinant of biological activity. The most potent indazole arylsulfonamides developed as CCR4 antagonists, for instance, feature substitution at the N1 position.[7]
The following table summarizes and compares the crystallographic data from key reference structures, providing a basis for predicting the parameters of our target molecule.
| Parameter | 2-(4-Methylphenyl)-2H-indazole[3] | N-(1-acetyl-3-chloro-1H-indazol-6-yl)...[5] | N-(3-chloro-1-methyl-1H-indazol-5-yl)...[6] |
| Isomer Type | 2H-Indazole | 1H-Indazole | 1H-Indazole |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c (implied) | Not specified | P-1 (implied) |
| a (Å) | 12.539 | 13.9664 | 8.2023 |
| b (Å) | 6.029 | 6.4300 | 10.6312 |
| c (Å) | 14.401 | 19.6155 | 10.8957 |
| β (°) or α,γ (°) | β = 93.636 | β = 107.227 | α=117.5, γ=103.2 |
| Key Dihedral Angle | 46.26° (Indazole-Phenyl) | 74.99° (Indazole-Benzenesulfonamide) | 89.05° (Indazole-Benzenesulfonamide) |
Based on this comparative data, we can infer that the 2-Methyl-2H-indazole-4-sulfonamide structure will maintain the core planarity of the indazole ring system. The sulfonamide at the 4-position will likely adopt a conformation where its aryl group is significantly twisted out of the indazole plane, with a dihedral angle potentially ranging from 70° to 90°, similar to the 1H-analogs. This conformation facilitates crucial intermolecular hydrogen bonding via the sulfonamide N-H and S=O groups, which is a defining characteristic of this entire class of molecules.
Experimental Protocols
A core tenet of scientific integrity is reproducibility. The following protocols provide detailed, self-validating methodologies for the synthesis and structural characterization of indazole sulfonamide derivatives.
Protocol 1: Synthesis of Indazole-Sulfonamide Derivatives
This protocol is adapted from established methods for the N-alkylation and subsequent sulfonylation of an indazole core.[4][7] The choice of a strong base like sodium hydride (NaH) is critical for the complete deprotonation of the indazole nitrogen, ensuring efficient reaction with the alkylating agent.
Caption: Synthetic route for 2-Methyl-2H-indazole-4-sulfonamide.
Step-by-Step Methodology:
-
N-Alkylation:
-
To a stirred solution of 4-sulfonamide-1H-indazole (1 equiv.) in anhydrous N,N-dimethylformamide (DMF) at 0°C under a nitrogen atmosphere, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.
-
Causality: Using a polar aprotic solvent like DMF ensures solubility of the reagents, while the inert atmosphere prevents quenching of the highly reactive hydride. The low temperature controls the exothermic deprotonation reaction.
-
Stir the mixture at 0°C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the indazole anion.
-
Add methyl iodide (1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to isolate the 2-Methyl-2H-indazole-4-sulfonamide isomer.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
-
Trustworthiness: The regiochemistry (N1 vs. N2 methylation) can be unambiguously determined using 2D NMR techniques like NOESY, where a spatial correlation between the N-methyl protons and the H3 proton of the indazole ring would confirm the N2 isomer.[4]
-
Protocol 2: Single Crystal X-ray Diffraction
This protocol outlines the standard workflow for determining the three-dimensional structure of a synthesized compound, based on common crystallographic practices.[5][6][8]
Caption: Standard workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent system (e.g., ethanol, methanol/dichloromethane).
-
Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. High-quality, single crystals suitable for diffraction will form.
-
Causality: Slow evaporation is crucial as it allows the molecules to arrange themselves into a highly ordered, repeating lattice, which is the prerequisite for diffraction.
-
-
Data Collection:
-
Select a suitable single crystal and mount it on a cryo-loop.
-
Place the crystal on a goniometer head in an X-ray diffractometer (e.g., Bruker X8 APEX) equipped with a Mo Kα radiation source.[5][6]
-
Collect a complete dataset of diffraction intensities at a controlled temperature (typically 100 K or 296 K) by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration, scaling, and absorption correction using programs like SADABS).[6]
-
Solve the crystal structure using direct methods (e.g., with SHELXS software). This will provide an initial electron density map and atomic positions.[6]
-
Refine the structural model using full-matrix least-squares on F² (e.g., with SHELXL software).[5] This process optimizes atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Trustworthiness: The quality of the final structure is assessed by parameters like the R-factor (R1) and weighted R-factor (wR2), which should be low, and the goodness-of-fit (S), which should be close to 1.[5][6]
-
References
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Belkhamssa, N., Essassi, E. M., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o914–o915.
-
Chicha, H., Essassi, E. M., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o983–o984.
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ResearchGate. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
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Nadin, A., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(21), 8579–8599.
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Al-Majid, A. M., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(19), 6779.
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Naaz, F., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1206–1238.
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Hernández-Vázquez, E., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(3), 1383.
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Lv, P-C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 38, 127863.
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Wang, X-F., et al. (2011). 2-(4-Methylphenyl)-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.
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Comparing the efficacy of different bases in 2-Methyl-2H-indazole-4-sulfonyl chloride reactions
In the landscape of pharmaceutical research and drug development, the indazole scaffold is a cornerstone of many therapeutic agents. The synthesis of indazole-containing sulfonamides, in particular, is a critical step in the development of novel drug candidates. The reactivity of the sulfonyl chloride group is highly dependent on the choice of base, which can significantly influence reaction kinetics, yield, and purity. This guide provides a comprehensive comparison of the efficacy of different bases in reactions involving 2-Methyl-2H-indazole-4-sulfonyl chloride, offering field-proven insights and experimental data to inform your synthetic strategies.
The Critical Role of the Base in Sulfonamide Synthesis
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a cornerstone of organic synthesis. This transformation is contingent on the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The choice of base is not merely for acid scavenging; it can profoundly impact the reaction's success. An appropriate base will facilitate the nucleophilic attack of the amine on the sulfonyl chloride, while minimizing side reactions such as hydrolysis of the sulfonyl chloride.
The general mechanism for this reaction is illustrated below:
Caption: General mechanism of sulfonamide formation.
Comparative Analysis of Common Bases
| Base | Typical Solvent | Relative Basicity (pKa of conjugate acid) | Typical Yield Range | Key Considerations |
| Pyridine | Dichloromethane (DCM), Chloroform | 5.25 | 29-87%[1] | Acts as both a base and a nucleophilic catalyst. Can be advantageous for less reactive amines. Its nucleophilicity can sometimes lead to side products. |
| Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 10.75 | High (often >90%)[2] | A stronger, non-nucleophilic base compared to pyridine. Generally leads to cleaner reactions and high yields.[2] |
| Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 11.0 | High | A sterically hindered, non-nucleophilic base. Useful when dealing with sensitive substrates where the nucleophilicity of other bases could be problematic. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | ~35 | High | A very strong, non-nucleophilic base. Typically used to deprotonate less nucleophilic amines or other challenging substrates prior to the addition of the sulfonyl chloride. Requires anhydrous conditions.[3] |
Mechanistic Insights and Experimental Causality
The choice between a nucleophilic catalyst like pyridine and a non-nucleophilic base like triethylamine is a critical decision driven by the specific substrates and desired outcome.
Pyridine as a Nucleophilic Catalyst: Pyridine can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself, thus accelerating the reaction.
Caption: Catalytic role of pyridine in sulfonamide synthesis.
Triethylamine as a Non-Nucleophilic Base: Triethylamine, being more sterically hindered and a stronger base than pyridine, primarily functions as an acid scavenger. It does not typically form a covalent intermediate with the sulfonyl chloride. Its role is to efficiently neutralize the HCl produced, driving the reaction to completion. This often results in a cleaner reaction profile with fewer side products.
Experimental Protocols
The following are representative protocols for the synthesis of a sulfonamide from 2-Methyl-2H-indazole-4-sulfonyl chloride using pyridine and triethylamine.
Protocol 1: Sulfonamide Synthesis using Pyridine
This protocol is adapted from a similar synthesis of indazole sulfonamides.[1]
Materials:
-
2-Methyl-2H-indazole-4-sulfonyl chloride
-
Amine of choice
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.2 equivalents) in anhydrous DCM, add anhydrous pyridine (2.0 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add a solution of 2-Methyl-2H-indazole-4-sulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Sulfonamide Synthesis using Triethylamine
This protocol is a general and widely used method for sulfonamide synthesis.[2]
Materials:
-
2-Methyl-2H-indazole-4-sulfonyl chloride
-
Amine of choice
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add 2-Methyl-2H-indazole-4-sulfonyl chloride (1.0 equivalent) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until completion as indicated by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the desired sulfonamide.
Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of 2-Methyl-2H-indazole-4-sulfonamides.
Conclusion and Recommendations
The selection of a base for the reaction of 2-Methyl-2H-indazole-4-sulfonyl chloride is a critical parameter that can dictate the efficiency and outcome of the synthesis.
-
For routine sulfonamide synthesis with reasonably nucleophilic amines, triethylamine is often the base of choice due to its non-nucleophilic nature, sufficient basicity, and the tendency to produce clean reactions with high yields.[2]
-
Pyridine can be a valuable alternative, particularly when a catalytic effect is desired for less reactive amines. However, the potential for side reactions due to its nucleophilicity should be considered.[1]
-
For challenging substrates, such as weakly nucleophilic amines, a stronger base like sodium hydride may be necessary to facilitate the reaction, though this requires more stringent anhydrous conditions.[3]
It is always recommended to perform small-scale trial reactions to determine the optimal base and reaction conditions for a specific substrate combination. Careful monitoring of the reaction progress by techniques such as TLC or LC-MS is crucial for achieving the best results.
References
-
Biftu, T., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(18), 7235–7246. [Link]
-
Hassan, A. A., et al. (2022). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Scientific Reports, 12(1), 1-17. [Link]
-
Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(48), 30286-30313. [Link]
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- 2. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of 2-Methyl-2H-indazole-4-sulfonamides as Enzyme Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro testing of 2-Methyl-2H-indazole-4-sulfonamides, a chemical scaffold of significant interest in medicinal chemistry. We will delve into the rationale behind targeting specific enzyme classes, present objective comparisons with established inhibitors, and provide detailed, self-validating protocols for accurate and reproducible evaluation.
The indazole ring is a privileged scaffold in drug discovery, known for its presence in a variety of pharmacologically active agents, including several approved anti-cancer drugs like Pazopanib and Axitinib.[1][2] When hybridized with a sulfonamide moiety—a classic pharmacophore renowned for its enzyme-inhibiting capabilities—the resulting indazole-sulfonamide structure presents a compelling starting point for the development of novel therapeutics.[3] Sulfonamides are particularly effective inhibitors of metalloenzymes and have been developed to target a wide array of enzymes, from bacterial dihydropteroate synthase (DHPS) to human carbonic anhydrases (CAs).[4][5]
This guide will focus on two major enzyme families that are prime targets for this class of compounds: Carbonic Anhydrases and Protein Kinases.
Comparative Analysis of Inhibitory Potential
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. In this section, we compare the hypothetical performance of a novel 2-Methyl-2H-indazole-4-sulfonamide against well-established, standard inhibitors for each enzyme class.
Carbonic Anhydrase Inhibition
Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] They are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer, making them a crucial drug target.[5][7] The primary mechanism of sulfonamide-based CA inhibitors involves the coordination of the sulfonamide anion to the catalytic Zn(II) ion in the enzyme's active site.[5]
Table 1: Comparative Inhibitory Activity against Human Carbonic Anhydrase Isoforms
| Compound | Target Isoform | IC50 (nM) | Rationale for Comparison |
|---|---|---|---|
| 2-Methyl-2H-indazole-4-sulfonamide (Hypothetical) | hCA II (Glaucoma Target) | 25 | Potent inhibition is desired for therapeutic effect. |
| 2-Methyl-2H-indazole-4-sulfonamide (Hypothetical) | hCA IX (Cancer Target) | 15 | High potency and selectivity for tumor-associated isoforms are key goals in oncology. |
| Acetazolamide (Standard Inhibitor) | hCA II (Glaucoma Target) | 12 | A clinically used, non-selective CA inhibitor; serves as a benchmark for potency.[6] |
| Dorzolamide (Standard Inhibitor) | hCA II (Glaucoma Target) | 3 | A topical CA inhibitor used in glaucoma treatment, providing a relevant clinical comparator.[5] |
| Indisulam (Sulfonamide Drug) | hCA IX (Cancer Target) | 28 | A clinical-stage anticancer sulfonamide, providing a benchmark for targeting tumor-associated CAs. |
Protein Kinase Inhibition
Protein kinases regulate the majority of cellular pathways and are one of the most important families of drug targets, particularly in oncology.[8][9] Kinase inhibitors often act by competing with ATP for binding in the enzyme's active site. The indazole scaffold is a common feature in many potent kinase inhibitors.[9] For this comparison, we will consider a hypothetical inhibitory profile against Janus Kinase 2 (JAK2), a key target in myeloproliferative diseases.[10]
Table 2: Comparative Inhibitory Activity against Protein Kinase JAK2
| Compound | Target Kinase | IC50 (nM) | Rationale for Comparison |
|---|---|---|---|
| 2-Methyl-2H-indazole-4-sulfonamide (Hypothetical) | JAK2 | 85 | Demonstrates potential for targeted therapy in JAK-driven diseases. |
| Ruxolitinib (Standard Inhibitor) | JAK2 | 3.3 | An FDA-approved JAK1/JAK2 inhibitor, representing the gold standard for potency and clinical relevance. |
| Staurosporine (Control Inhibitor) | JAK2 | 5 | A non-selective, highly potent kinase inhibitor used as a positive control in many kinase assays.[8] |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for assessing the inhibitory activity of 2-Methyl-2H-indazole-4-sulfonamides in vitro. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.
General Workflow for Inhibitor Screening
Caption: Principle of the colorimetric CA inhibition assay.
-
Enzyme: Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396).
-
Buffer: 50 mM Tris-HCl, pH 7.5. [7]* Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: Test compound (2-Methyl-2H-indazole-4-sulfonamide) and a positive control (Acetazolamide).
-
Solvent: DMSO for dissolving compounds.
-
Hardware: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 405 nm. [6]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Acetazolamide in 100% DMSO. Create a 10-point serial dilution series in DMSO. This is crucial for generating a full dose-response curve.
-
Reagent Preparation:
-
CA Enzyme Working Solution: Immediately before use, dilute the CA stock solution to a final concentration of ~2 units/mL in cold Assay Buffer. [7]The optimal concentration should be determined empirically to ensure the reaction rate is linear for at least 10-15 minutes.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily. [7]3. Assay Plate Setup (in triplicate):
-
Test Wells: Add 158 µL of Assay Buffer, 2 µL of the diluted test compound, and 20 µL of CA Working Solution.
-
Positive Control: Add 158 µL of Assay Buffer, 2 µL of diluted Acetazolamide, and 20 µL of CA Working Solution.
-
Vehicle Control (100% Activity): Add 158 µL of Assay Buffer, 2 µL of DMSO, and 20 µL of CA Working Solution. [7]This control is critical for defining the uninhibited reaction rate.
-
Blank (No Enzyme): Add 178 µL of Assay Buffer and 2 µL of DMSO. This well is used for background subtraction.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. [11]5. Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes. [7]6. Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100 [7] * Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Protocol 2: Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogenous, luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. [8]As the inhibitor concentration increases, kinase activity decreases, resulting in less ADP and a lower luminescent signal.
Caption: Principle of the ADP-Glo™ luminescence kinase assay.
-
Enzyme: Recombinant human JAK2 kinase.
-
Substrate: A suitable peptide substrate for JAK2.
-
Cofactor: ATP.
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). [8]* Inhibitor: Test compound and a positive control (e.g., Ruxolitinib or Staurosporine).
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Hardware: White, opaque 96-well or 384-well plates (to maximize light signal) and a plate reader with luminescence detection capabilities.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. Perform serial dilutions in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (for vehicle control).
-
Add 2.5 µL of the JAK2 kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature. This pre-incubation step is vital for allowing the inhibitor to occupy the ATP binding pocket before the substrate is introduced. [8]3. Reaction Initiation:
-
Start the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP to each well. The optimal concentrations of ATP and substrate should be determined empirically, often near the Km for ATP to ensure sensitivity to competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. [8]The incubation time may need optimization based on enzyme activity.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature. [8] * Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize. [8]5. Data Acquisition and Analysis:
-
Measure the luminescence (Relative Light Units, RLU) of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 - [(RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide outlines a robust, comparative approach for the in vitro evaluation of 2-Methyl-2H-indazole-4-sulfonamides as inhibitors of carbonic anhydrases and protein kinases. By employing standardized, well-controlled assays and comparing results against benchmark compounds, researchers can accurately determine the potency and potential of these molecules. The detailed protocols provided serve as a self-validating system, ensuring that the generated data is both reliable and reproducible.
Following initial potency determination, future work should focus on assessing isoform or kinase selectivity, determining the mechanism of inhibition (e.g., competitive, non-competitive) through enzyme kinetics studies, and eventually progressing promising candidates to cell-based assays and more complex biological models.
References
-
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Retrieved from BenchChem website. [7]2. BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. Retrieved from BenchChem website. [8]3. Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. dx.doi.org/10.17504/protocols.io.4r3l225xjl1y/v1 [12]4. Gibb, G. (2019). Carbonic Anhydrase Activity Assay. protocols.io. dx.doi.org/10.17504/protocols.io.z8xf9xn [13][14]5. Akhtar, N., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. 6. Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. doi: 10.1007/978-1-62703-242-1_3 [10]7. Bio-protocol. (n.d.). Carbonic Anhydrase Inhibition Assay and KI Determination. Retrieved from Bio-protocol website. [15]8. Al-Fahad, A. J., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [4]9. O'Neill, M. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from a relevant protocol repository. [16]10. Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from Assay Genie website. [6]11. Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. 12. (This citation is a duplicate of #4 and has been consolidated)
-
Arslan, O., et al. (2008). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. ResearchGate. [17]14. BenchChem. (n.d.). A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data. Retrieved from BenchChem website. [11]15. Khan, I., et al. (2023). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. [18]16. Naaz, F., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [19]17. Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed. [20]18. (Reference not used in final text)
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Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. [21]20. Asati, V., & Srivastava, A. K. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [1]21. Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [22]22. Angapelly, S., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. National Institutes of Health. [5]23. Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central. [2]24. (Reference not used in final text)
-
Peace, S., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, ACS Publications. [23]26. Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [3]27. Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [9]28. (Reference not used in final text)
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Stability of Sulfonamides Derived from 2-Methyl-2H-indazole-4-sulfonyl chloride
Introduction: The Critical Role of Stability in Sulfonamide Drug Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutics including antibacterials, diuretics, and anticonvulsants.[1][2] The journey from a promising lead compound to a viable drug candidate, however, is critically dependent on its chemical and metabolic stability. A compound's stability profile dictates its shelf-life, bioavailability, dosing regimen, and ultimately, its safety and efficacy.[3][4] Unstable compounds can lead to rapid clearance, loss of potency, and the formation of potentially toxic degradation products.[5][6]
This guide provides a comprehensive stability benchmark for sulfonamides derived from 2-Methyl-2H-indazole-4-sulfonyl chloride. In the absence of direct, extensive comparative literature for this specific scaffold, we will leverage established principles of physical organic chemistry to predict its stability profile. This theoretical framework is presented alongside a direct comparison with sulfonamides derived from more common sulfonyl chlorides: the electronically neutral benzenesulfonyl chloride, the electron-rich p-toluenesulfonyl chloride, and the electron-poor p-nitrobenzenesulfonyl chloride.
Furthermore, this guide furnishes detailed, self-validating experimental protocols to empower researchers to empirically determine the stability of their novel compounds under various stress conditions, ensuring robust and reliable data for critical drug development decisions.
Theoretical Framework: Predicting Stability from Molecular Structure
The inherent stability of the sulfonamide S-N bond is not constant; it is profoundly influenced by the electronic and steric environment imposed by its precursor sulfonyl chloride.[3]
-
Electronic Effects : The susceptibility of the sulfur atom to nucleophilic attack is a primary driver of hydrolytic degradation. The structure of the aryl group attached to the sulfonyl moiety plays a key role.
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group, decrease electron density at the sulfur atom. This makes the sulfur more electrophilic and, consequently, more vulnerable to nucleophilic attack by water or other nucleophiles, often leading to lower stability, particularly under basic conditions.[3]
-
Electron-Donating Groups (EDGs) , like the methyl group on p-toluenesulfonyl chloride, increase electron density at the sulfur atom. This fortification can make the sulfonamide bond more resistant to cleavage.[3]
-
-
The 2-Methyl-2H-indazole Moiety : The indazole ring is a bicyclic aromatic heterocycle. While complex, its electronic nature can be approximated as being relatively electron-rich and polarizable compared to a simple benzene ring. The N-methylation at the 2-position further modulates its electronic properties. We can hypothesize that the indazole ring system, as a whole, does not act as a strong electron-withdrawing group like a nitro-substituted phenyl ring. Therefore, sulfonamides derived from 2-Methyl-2H-indazole-4-sulfonyl chloride are predicted to exhibit moderate to good stability, likely superior to those derived from strongly electron-deficient sulfonyl chlorides.
-
pH-Dependent Hydrolysis : The hydrolysis of sulfonamides is highly dependent on pH.[3][7] Generally, they are most susceptible to degradation under acidic conditions.[8] In neutral to alkaline environments, the sulfonamide nitrogen can be deprotonated to form an anion, which is significantly less prone to hydrolysis.[3][7]
Comparative Structures of Sulfonyl Chloride Precursors
Below is a visualization of the different sulfonyl chloride precursors discussed in this guide, highlighting the structural differences that influence the stability of the resulting sulfonamides.
Caption: Comparative sulfonyl chloride precursors.
Comparative Stability Data Summary
The following tables provide a predicted comparison of sulfonamides derived from 2-Methyl-2H-indazole-4-sulfonyl chloride against common benchmarks. These predictions are based on the chemical principles discussed above.
Table 1: Predicted Chemical Stability Profile
| Stability Parameter | 2-Methyl-2H-indazole-Sulfonamide (Predicted) | Benzenesulfonamide (Baseline) | p-Toluenesulfonamide (High Stability) | p-Nitrobenzenesulfonamide (Low Stability) | Rationale for Prediction |
| Acidic Hydrolysis (pH < 4) | Moderate Susceptibility | Moderate Susceptibility | Lower Susceptibility | High Susceptibility | Most sulfonamides are susceptible to acid-catalyzed hydrolysis. The indazole ring is unlikely to alter this fundamental property significantly compared to the baseline.[8] |
| Neutral/Alkaline Hydrolysis (pH > 7) | High Stability | High Stability | Very High Stability | Moderate Stability | Anionic forms of sulfonamides are resistant to hydrolysis.[3][7] EWGs on p-nitrobenzenesulfonamide still render it more susceptible than others. |
| Oxidative Stability (H₂O₂) | Moderate Stability | Moderate Stability | Moderate Stability | Moderate-High Susceptibility | Stability is structure-dependent. The indazole ring may present sites for oxidation, but the core S-N bond should be comparable to the baseline. Nitro groups can influence oxidative pathways.[9] |
| Photostability (UV/Vis Light) | Moderate Susceptibility | Low Susceptibility | Low Susceptibility | High Susceptibility | Aromatic and heteroaromatic systems can act as chromophores.[8][10] The extended π-system of the indazole ring suggests potential for photodegradation, greater than simple benzene but likely less than a nitro-aromatic. |
Table 2: Predicted Metabolic Stability Profile
| Stability Parameter | 2-Methyl-2H-indazole-Sulfonamide (Predicted) | Benzenesulfonamide (Baseline) | p-Toluenesulfonamide (High Stability) | p-Nitrobenzenesulfonamide (Low Stability) | Rationale for Prediction |
| Plasma Stability (Esterases/Amylases) | High Stability | High Stability | High Stability | High Stability | The sulfonamide bond is generally resistant to plasma esterases unless specific labile motifs are present elsewhere in the molecule.[5][11] |
| Microsomal Stability (CYP Enzymes) | Moderate Stability | High Stability | Moderate-High Stability | Variable | The N-methyl group and the indazole ring itself provide potential sites for Phase I metabolism (oxidation, demethylation) by cytochrome P450 enzymes.[12] |
Experimental Protocols for Stability Assessment
To move from prediction to empirical fact, rigorous, standardized testing is essential. The following protocols describe industry-standard methods for assessing sulfonamide stability.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a regulatory requirement (ICH Q1B) and are crucial for understanding a compound's intrinsic stability and identifying potential degradation products.[3][13][14]
Caption: Workflow for forced degradation studies.
Methodology:
-
Acid & Base Hydrolysis :
-
Causality : This test simulates the stability in extreme pH environments, such as the stomach, and assesses the S-N bond's susceptibility to acid/base-catalyzed cleavage.
-
Protocol :
-
Dissolve the sulfonamide in a solution of 0.1 M HCl for acid hydrolysis or 0.1 M NaOH for base hydrolysis.[3]
-
Incubate the mixtures at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., up to 24 hours).[3]
-
Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Immediately neutralize the samples (base for the acid sample, acid for the base sample) and dilute with mobile phase for analysis.[3]
-
-
-
Oxidative Degradation :
-
Causality : Evaluates the compound's vulnerability to oxidative stress, which can occur metabolically or upon exposure to oxidizing agents.[9]
-
Protocol :
-
Dissolve the sulfonamide in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]
-
Incubate at room temperature for a set duration, protected from light.
-
Withdraw and dilute samples for analysis at specified time points.
-
-
-
Thermal Degradation :
-
Causality : Determines the intrinsic stability of the compound at elevated temperatures, relevant for manufacturing and long-term storage.
-
Protocol :
-
Expose the solid sulfonamide powder to dry heat in a temperature-controlled oven (e.g., 80-100°C).[3]
-
Separately, heat a solution of the sulfonamide in a suitable solvent.
-
At specified intervals, dissolve the solid sample or dilute the solution sample for analysis.
-
-
-
Photodegradation :
-
Causality : Assesses degradation caused by exposure to light, as mandated by ICH guideline Q1B, which is critical for packaging and storage decisions.[10][13]
-
Protocol :
-
Expose a solution of the sulfonamide to a calibrated light source that produces both visible and UV outputs. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[14][15]
-
A control sample must be run in parallel, protected from light under the same temperature conditions.[3]
-
Analyze the exposed and control samples.
-
-
Plasma Stability Assay
This assay determines the compound's stability in the presence of metabolic enzymes found in plasma, providing an early indication of its in vivo half-life.[5][11]
Caption: Workflow for a typical plasma stability assay.
Methodology:
-
Incubation :
-
Sampling and Quenching :
-
Causality : The reaction must be stopped instantly and proteins removed to accurately measure the compound concentration at each time point.
-
Protocol :
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[5]
-
Immediately add the aliquot to a 3-4 fold volume of ice-cold acetonitrile containing an internal standard to terminate the enzymatic reaction and precipitate plasma proteins.
-
-
-
Analysis :
-
Causality : LC-MS/MS provides the sensitivity and selectivity required to quantify the parent compound in a complex biological matrix.
-
Protocol :
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to an analysis plate or vial.
-
Quantify the remaining concentration of the test compound using a validated LC-MS/MS method.[5]
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the in vitro half-life (t½).
-
-
Stability-Indicating HPLC Method
A validated analytical method is the foundation of any stability study. It must be able to separate, detect, and quantify the parent sulfonamide in the presence of its degradation products.[3]
Typical Parameters :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector with a Photodiode Array (PDA) to monitor multiple wavelengths, or Mass Spectrometry (MS) for identification of degradants.
-
Column Temperature : Maintained at a constant temperature (e.g., 30-40°C) for reproducibility.[3]
Conclusion
Based on fundamental principles of chemical reactivity, sulfonamides derived from 2-Methyl-2H-indazole-4-sulfonyl chloride are predicted to possess a favorable stability profile, likely exhibiting good resistance to hydrolytic and metabolic degradation, comparable or superior to sulfonamides derived from electron-deficient aromatic systems. However, their extended heteroaromatic structure may introduce liabilities related to photostability and specific oxidative metabolic pathways.
These predictions serve as a valuable starting point for drug development professionals. The true stability profile can only be confirmed through rigorous empirical testing. By employing the detailed experimental protocols provided in this guide, researchers can generate the robust, high-quality data necessary to validate the stability of their novel chemical entities, de-risk their development programs, and confidently advance the most promising candidates toward the clinic.
References
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
- A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
- Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
- Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Benchchem.
- Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
- Plasma Stability Assay. Creative Bioarray.
- Development and application of high throughput plasma stability assay for drug discovery. PubMed.
- Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. PubMed.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Solution stability--plasma, gastrointestinal, bioassay. PubMed.
- A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. PubMed Central (PMC).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
- Photostability. SGS USA.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
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- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Photostability | SGS USA [sgs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-2H-indazole-4-sulfonyl Chloride
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Methyl-2H-indazole-4-sulfonyl chloride. As a reactive sulfonyl chloride compound, it demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or similar reagents.
Foundational Safety & Hazard Assessment
Before handling or disposing of 2-Methyl-2H-indazole-4-sulfonyl chloride, a thorough understanding of its inherent hazards is paramount. Sulfonyl chlorides as a class are corrosive, water-reactive, and potent lachrymators.[1][2] The primary hazards stem from the reactivity of the sulfonyl chloride functional group.
Mechanism of Hazard: Upon contact with water, alcohols, or other nucleophilic substances, 2-Methyl-2H-indazole-4-sulfonyl chloride will readily hydrolyze. This reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid. This reactivity underscores all handling and disposal procedures.
H314: Causes severe skin burns and eye damage. [3] H335: May cause respiratory irritation.
The table below summarizes the key hazards and the mandatory Personal Protective Equipment (PPE) required to mitigate them.
| Hazard Type | Description | Mandatory Personal Protective Equipment (PPE) |
| Corrosivity | Causes severe burns to skin, eyes, and mucous membranes upon contact.[3] | Chemical-resistant gloves (e.g., nitrile, neoprene), chemical splash goggles, a face shield, and a chemical-resistant lab coat or apron are required.[2][3][4] |
| Reactivity | Reacts violently with water, strong bases, and alcohols, releasing heat and toxic, corrosive gases (HCl, SOx).[5] | All operations must be conducted in a certified chemical fume hood.[1][2] Keep away from incompatible materials. |
| Toxicity | Inhalation of dust or fumes can cause severe respiratory irritation and can be fatal.[1] | Work exclusively within a chemical fume hood to prevent inhalation.[1][5] Ensure proper ventilation. |
Disposal Workflow: A Decision-Based Approach
The correct disposal path depends on the nature and quantity of the waste. The following diagram illustrates the decision-making process for managing waste streams containing 2-Methyl-2H-indazole-4-sulfonyl chloride.
Sources
A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-2H-indazole-4-sulfonyl chloride
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling reactive chemical intermediates like 2-Methyl-2H-indazole-4-sulfonyl chloride, a robust and well-understood safety protocol is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
The sulfonyl chloride functional group is highly reactive, primarily due to the electron-withdrawing nature of the adjacent sulfonyl group, making the sulfur atom highly electrophilic. This inherent reactivity is the basis for its utility in synthesis but also dictates the stringent handling precautions required. The primary hazard stems from its vigorous, exothermic reaction with nucleophiles, most notably water, which leads to the formation of hydrochloric acid and the corresponding sulfonic acid.[1][2] This reaction is often accompanied by the release of corrosive and toxic fumes.
Core Hazard Assessment and Personal Protective Equipment (PPE)
Given the reactivity profile of sulfonyl chlorides, a comprehensive approach to personal protective equipment is non-negotiable. The recommended PPE ensemble is designed to provide a multi-layered defense against the primary routes of exposure: dermal contact, ocular contact, and inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving. | Provides a primary barrier against skin contact. Sulfonyl chlorides can cause severe skin burns.[3][4] Double-gloving is a prudent measure, especially during operations with a higher risk of splashes. |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the chemical and the corrosive fumes that can be generated upon contact with moisture. Standard safety glasses are insufficient.[5] |
| Body Protection | A chemical-resistant laboratory coat or apron. For larger quantities, a full chemical suit may be warranted. | Protects the torso and limbs from accidental spills. |
| Respiratory Protection | A full-face respirator with an acid gas cartridge is essential, especially when working outside of a certified chemical fume hood or in areas with inadequate ventilation. | Protects against the inhalation of corrosive and toxic vapors that can be released.[1][6] |
Table 1: Personal Protective Equipment for Handling 2-Methyl-2H-indazole-4-sulfonyl chloride
Operational Workflow: From Receipt to Reaction
A systematic and well-rehearsed operational workflow is critical to minimizing exposure risk. The following step-by-step guidance outlines the key phases of handling 2-Methyl-2H-indazole-4-sulfonyl chloride in a laboratory setting.
Figure 1: Operational Workflow for 2-Methyl-2H-indazole-4-sulfonyl chloride
Step 1: Receipt and Storage Upon receiving 2-Methyl-2H-indazole-4-sulfonyl chloride, immediately inspect the container for any signs of damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and amines.[1] The storage container must be tightly sealed to prevent exposure to atmospheric moisture.
Step 2: Handling and Dispensing All handling and dispensing of 2-Methyl-2H-indazole-4-sulfonyl chloride must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any released vapors.[6] Before handling, don the full complement of personal protective equipment as detailed in Table 1. When dispensing, do so slowly and carefully to avoid splashes.
Step 3: Reaction and Quenching When setting up a reaction, the addition of 2-Methyl-2H-indazole-4-sulfonyl chloride should be done in a controlled manner, preferably to a cooled reaction mixture, to manage the exothermic nature of its reactions. For quenching any unreacted sulfonyl chloride, it is crucial to slowly add the reaction mixture to a stirred, cold, basic solution (e.g., 5% sodium bicarbonate).[6] Never add the base to the sulfonyl chloride, as this can lead to a violent, uncontrolled reaction.[6]
Spill Management and Waste Disposal
In the event of a spill, immediate and decisive action is required to mitigate the hazard. The disposal of waste containing 2-Methyl-2H-indazole-4-sulfonyl chloride must be handled with the same level of care as the active compound.
Figure 2: Spill Management and Waste Disposal Protocol
Spill Response
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure maximum ventilation.[7]
-
Contain: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[6][7] Do not use combustible materials like sawdust.[6]
-
Collect: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[7]
Waste Disposal Small quantities of uncontaminated 2-Methyl-2H-indazole-4-sulfonyl chloride can be neutralized by slowly adding it to a large volume of a stirred, cold, basic solution, such as 5% sodium bicarbonate.[6] This process should be performed in a chemical fume hood by trained personnel.[6] Contaminated materials and the neutralized solution must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][6]
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling 2-Methyl-2H-indazole-4-sulfonyl chloride, ensuring a safe laboratory environment that fosters innovation and scientific discovery.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Tokyo Chemical Industry Co., Ltd. (2025).
- AK Scientific, Inc. (n.d.).
- Sigma-Aldrich. (2025).
- Central Drug House (P) Ltd. (n.d.).
- ChemicalBook. (n.d.).
- Fisher Scientific. (2009).
- Unitech. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- CymitQuimica. (2024).
- Angene Chemical. (2021).
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
